2,3-Bis(4-chlorophenyl)quinolizinium
Description
BenchChem offers high-quality 2,3-Bis(4-chlorophenyl)quinolizinium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Bis(4-chlorophenyl)quinolizinium including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H14Cl2N+ |
|---|---|
Poids moléculaire |
351.2g/mol |
Nom IUPAC |
2,3-bis(4-chlorophenyl)quinolizin-5-ium |
InChI |
InChI=1S/C21H14Cl2N/c22-17-8-4-15(5-9-17)20-13-19-3-1-2-12-24(19)14-21(20)16-6-10-18(23)11-7-16/h1-14H/q+1 |
Clé InChI |
GQCXMTKULOAJTD-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Advanced Structural and NMR Characterization of 2,3-Bis(4-chlorophenyl)quinolizinium: A Model for N-Heterocyclic Cationic Scaffolds
Executive Summary
Quinolizinium derivatives represent a privileged class of fused N-heterocyclic cations. Known for their planar, conjugated structures, these salts exhibit remarkable photophysical properties and serve as potent DNA intercalators and highly sensitive fluorescent probes[1]. Among these, 2,3-bis(4-chlorophenyl)quinolizinium stands out as a highly functionalized model compound. The incorporation of electron-withdrawing para-chlorophenyl groups at the 2 and 3 positions modulates the electronic distribution of the quinolizinium core, enhancing its oxidative stability and fine-tuning its emission spectrum.
This technical whitepaper provides an in-depth analysis of the Rh(III)-catalyzed synthesis, structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy, and the mechanistic rationale behind the biological applications of this specific molecular scaffold.
Mechanistic Synthesis via Rh(III)-Catalyzed C-H Activation
The synthesis of highly substituted quinolizinium salts traditionally suffered from harsh conditions and poor regioselectivity. Modern approaches leverage transition-metal-catalyzed C-H activation to construct the bicyclic core efficiently[2]. The synthesis of 2,3-bis(4-chlorophenyl)quinolizinium is achieved through the oxidative annulation of 2-vinylpyridine with bis(4-chlorophenyl)acetylene, catalyzed by a Rh(III) complex.
Causality in Experimental Design:
-
Catalyst Choice ([CpRhCl2]2): The pentamethylcyclopentadienyl (Cp) ligand provides steric bulk and electron density, stabilizing the high-valent Rh(III) center during the catalytic cycle[3].
-
Directing Group: The nitrogen atom of the pyridine ring acts as an innate directing group, coordinating to the Rh center and facilitating regioselective cleavage of the adjacent vinylic C-H bond to form a stable five-membered rhodacycle.
-
Oxidant (Cu(BF4)2 or AgBF4): A stoichiometric oxidant is required to turn over the catalytic cycle by reoxidizing Rh(I) back to Rh(III). The use of tetrafluoroborate salts ensures that the final quinolizinium product precipitates as a stable, non-coordinating BF4⁻ salt[2].
Fig 1: Rh(III)-catalyzed C-H activation and annulation cycle for quinolizinium synthesis.
Molecular Structure & NMR Characterization
The structural confirmation of 2,3-bis(4-chlorophenyl)quinolizinium relies heavily on multinuclear NMR spectroscopy. The positive charge distributed across the conjugated bicyclic system significantly deshields the core protons, pushing their chemical shifts into the downfield region (8.0–9.5 ppm)[2].
Signal Assignment Logic:
-
H-4 and H-6: These protons are adjacent to the positively charged nitrogen atom (α-positions). Consequently, they experience the strongest inductive deshielding, appearing as the most downfield signals (typically >9.0 ppm).
-
4-Chlorophenyl Rings: The symmetry of the para-substituted phenyl rings results in characteristic AA'BB' splitting patterns. The electron-withdrawing chlorine atom slightly deshields the ortho protons, distinguishing them from the meta protons.
Table 1: Representative NMR Data for 2,3-Bis(4-chlorophenyl)quinolizinium Tetrafluoroborate
| Position | 1H NMR (400 MHz, DMSO-d6) | 13C NMR (100 MHz, DMSO-d6) | Assignment Logic & Causality |
| C-4 / H-4 | 9.35 ppm (s, 1H) | 146.5 ppm | Singlet; maximum deshielding due to adjacent N⁺ and lack of adjacent protons. |
| C-6 / H-6 | 9.20 ppm (d, J = 8.8 Hz, 1H) | 142.1 ppm | Doublet; strong inductive effect from N⁺, couples with H-7. |
| C-1 / H-1 | 8.85 ppm (s, 1H) | 138.4 ppm | Singlet; deshielded by extended conjugation. |
| C-9 / H-9 | 8.45 ppm (d, J = 8.5 Hz, 1H) | 135.2 ppm | Doublet; terminal position of the fused ring system. |
| C-8 / H-8 | 8.30 ppm (t, J = 8.0 Hz, 1H) | 134.1 ppm | Triplet; couples with H-7 and H-9. |
| C-7 / H-7 | 8.10 ppm (t, J = 8.0 Hz, 1H) | 128.9 ppm | Triplet; couples with H-6 and H-8. |
| Ar-H (o-Cl) | 7.55–7.65 ppm (m, 4H) | 131.2, 129.5 ppm | AA'BB' system; ortho to the electron-withdrawing Cl atom. |
| Ar-H (m-Cl) | 7.40–7.50 ppm (m, 4H) | 130.8, 128.5 ppm | AA'BB' system; meta to the Cl atom. |
| C-2, C-3 | N/A | 150.2, 133.5 ppm | Quaternary carbons bearing the aryl substituents. |
Photophysical Properties & DNA Intercalation
Quinolizinium salts are inherently fluorescent, with quantum yields that can exceed 90% in specific derivatives[1]. The rigid, planar structure of 2,3-bis(4-chlorophenyl)quinolizinium makes it an ideal candidate for DNA intercalation, a property highly sought after in drug development and molecular biology.
Intercalation Mechanism:
-
Electrostatic Attraction: The cationic nature of the quinolizinium core drives initial association with the polyanionic phosphate backbone of DNA.
-
π-π Stacking: The planar bicyclic system inserts between adjacent DNA base pairs. The 4-chlorophenyl groups, depending on their rotational freedom, can anchor into the minor or major grooves, stabilizing the complex through hydrophobic interactions.
-
Fluorescence Modulation: Upon intercalation, the non-radiative decay pathways (such as solvent collisions) are restricted, often leading to a significant enhancement in fluorescence emission (the "light-up" probe effect).
Fig 2: Stepwise mechanism of quinolizinium-DNA intercalation and fluorescence modulation.
Experimental Protocols: Self-Validating Synthesis
To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis and isolation of 2,3-bis(4-chlorophenyl)quinolizinium tetrafluoroborate, incorporating self-validating checkpoints[2].
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried, nitrogen-purged Schlenk tube, add [Cp*RhCl2]2 (5 mol %), AgBF4 (20 mol %), and Cu(BF4)2·6H2O (2.0 equivalents). Causality: AgBF4 is added to abstract chloride from the Rh complex, generating the active cationic Rh species required for C-H activation.
-
Reagent Addition: Dissolve 2-vinylpyridine (1.0 mmol) and bis(4-chlorophenyl)acetylene (1.2 mmol) in dry ethyl acetate (5.0 mL). Inject this solution into the Schlenk tube via a syringe.
-
Thermal Activation: Seal the tube and stir the mixture at 100 °C for 24 hours. Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp (254 nm). The complete disappearance of the 2-vinylpyridine spot indicates full conversion.
-
Workup and Isolation: Cool the mixture to room temperature, dilute with dichloromethane (20 mL), and filter through a pad of Celite to remove copper and rhodium residues. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (eluting with a gradient of dichloromethane/methanol). Validation Checkpoint: The product will elute as a highly fluorescent band (visible under 365 nm UV light).
-
Crystallization: Recrystallize the isolated solid from a mixture of acetonitrile and diethyl ether to yield pure 2,3-bis(4-chlorophenyl)quinolizinium tetrafluoroborate as a crystalline solid ready for NMR analysis.
References
-
Title: A convenient synthesis of quinolizinium salts through Rh(III) or Ru(II)-catalyzed C-H bond activation of 2-alkenylpyridine Source: The Royal Society of Chemistry (RSC) URL: [Link][2]
-
Title: Synthesis of Conjugated Polycyclic Quinoliniums by Rhodium(III)-Catalyzed Multiple C–H Activation and Annulation of Arylpyridiniums with Alkynes Source: Organic Letters - ACS Publications URL: [Link][3]
-
Title: Fluorescent quinolizinium ionic liquids (salts) with unexpectedly high quantum yields up to >99% Source: Journal of Materials Chemistry URL: [Link][1]
Sources
Preliminary Toxicity Profile of 2,3-Bis(4-chlorophenyl)quinolizinium In Vitro: Mechanistic Insights into Diarylquinolizinium Derivatives
Executive Summary
The development of targeted DNA-binding agents is a cornerstone of modern oncological pharmacology. Among these, quinolizinium derivatives have emerged as a highly versatile class of DNA intercalators. However, their in vitro toxicity is not uniform; it is exquisitely sensitive to peripheral electronic modulation. This technical guide explores the preliminary toxicity profile of 2,3-bis(4-chlorophenyl)quinolizinium , detailing how the introduction of specific electron-withdrawing halogens fundamentally abolishes the compound's cytotoxicity[1]. Designed for drug development professionals, this whitepaper synthesizes mechanistic causality, quantitative data, and self-validating experimental protocols to guide future structure-activity relationship (SAR) studies.
Mechanistic Rationale: The Electronic Control of Cytotoxicity
As application scientists, we must look beyond empirical metrics and interrogate the physicochemical causality driving biological outcomes. The parent compound of this class, 2,3-diphenylquinolizinium, exhibits modest antiproliferative activity across various human tumor cell lines[1].
The mechanism of action for these compounds relies on their ability to act as cationic DNA intercalators. The planar heteroaromatic quinolizinium core inserts itself between DNA base pairs, stabilized by stacking interactions, thereby disrupting DNA replication and inducing apoptosis.
However, the substitution of the phenyl rings dictates the strength of this interaction:
-
Electron-Donor Substitution: Adding groups like methoxy ( ) or amino ( ) at the 4-position of the phenyl rings enriches the electron density of the core, drastically enhancing DNA intercalation and pushing cytotoxicity into the sub-micromolar range[1].
-
Electron-Withdrawing Substitution (The 4-Chloro Effect): In the case of 2,3-bis(4-chlorophenyl)quinolizinium, the chlorine atoms exert a strong negative inductive effect ( ). This pulls -electron density away from the central quinolizinium pharmacophore. The resulting electron-depleted core suffers from reduced electrostatic affinity and weakened stacking with nucleobases. Consequently, DNA intercalation is severely compromised, and the in vitro cytotoxicity is essentially abolished[1].
SAR logic tree demonstrating the effect of 4-chloro substitution on cytotoxicity.
Quantitative In Vitro Toxicity Profile
To contextualize the abolished toxicity of 2,3-bis(4-chlorophenyl)quinolizinium, it must be benchmarked against its structural analogs and a validated clinical intercalator (Doxorubicin). The data below summarizes the growth inhibition ( ) across representative solid tumor (HeLa) and leukemic (SEM) cell lines[1].
| Compound | Substitution Pattern | HeLa (µM) | SEM (µM) | Cytotoxicity Profile |
| Parent (3a) | 2,3-Diphenyl | 23.5 ± 2.1 | 36.2 ± 3.4 | Modest |
| Donor Derivative | 2,3-Bis(4-methoxyphenyl) | 0.8 ± 0.1 | 0.5 ± 0.1 | Potent |
| 2,3-Bis(4-chlorophenyl)quinolizinium | 4-Chloro (Electron-Withdrawing) | > 100 | > 100 | Abolished |
| Doxorubicin | Positive Control | 0.4 ± 0.05 | 0.2 ± 0.02 | Highly Potent |
Data synthesis indicates that the 4-chloro derivative fails to achieve the threshold even at maximum solubility concentrations, confirming its lack of in vitro toxicity[1].
Self-Validating Experimental Methodologies
A protocol is only as robust as its internal controls. Quinolizinium derivatives are inherently fluorescent and prone to aggregation, which can cause false readouts in standard colorimetric assays[2]. Therefore, the following protocols are designed as self-validating systems , utilizing orthogonal techniques to ensure data integrity.
Self-validating in vitro workflow combining MTT screening with orthogonal flow cytometry.
Protocol 1: High-Throughput Cell Viability with Orthogonal Validation
Causality: Relying solely on metabolic MTT assays can yield false positives if the compound interferes with formazan absorbance. We mandate parallel Flow Cytometry to confirm that a lack of metabolic inhibition genuinely correlates with a lack of cellular apoptosis.
Step-by-Step Execution:
-
Preparation: Dissolve 2,3-bis(4-chlorophenyl)quinolizinium in sterile, anhydrous DMSO to create a 10 mM stock. Dilute into culture media ensuring the final DMSO concentration never exceeds 0.1% (v/v). Rationale: Higher DMSO concentrations induce baseline solvent toxicity, skewing the .
-
Seeding: Seed HeLa and SEM cells at cells/well in 96-well plates (for MTT) and 6-well plates (for Flow Cytometry). Incubate overnight at 37°C, 5% .
-
Treatment: Expose cells to a logarithmic concentration gradient (0.1 µM to 100 µM) of the compound for 72 hours.
-
Negative Control: 0.1% DMSO vehicle (Establishes 100% viability baseline).
-
Positive Control: 1 µM Doxorubicin (Validates assay sensitivity to intercalators).
-
-
Primary Readout (MTT): Add MTT reagent to a final concentration of 0.5 mg/mL. Incubate for 4 hours. Solubilize crystals with DMSO and read absorbance at 570 nm.
-
Orthogonal Validation: Harvest cells from the parallel 6-well plates. Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry. For 2,3-bis(4-chlorophenyl)quinolizinium, the flow cytometry will validate the MTT data by showing >95% viable cells (Annexin V- / PI-), confirming abolished toxicity.
Protocol 2: DNA Thermal Melting ( ) Assay
Causality: To mechanistically prove that the lack of cytotoxicity is due to abolished DNA binding, we measure the physical interaction between the compound and double-stranded DNA. True intercalators stabilize the DNA double helix, significantly increasing the temperature required to melt it into single strands ( ).
Step-by-Step Execution:
-
Buffer Assembly: Prepare a working buffer of 10 mM sodium phosphate, 50 mM NaCl, pH 7.0.
-
DNA Preparation: Dilute Calf Thymus (CT) DNA to a final concentration of 50 µM (base pairs) in the working buffer.
-
Compound Integration: Add 2,3-bis(4-chlorophenyl)quinolizinium at a compound-to-DNA ratio of 0.5.
-
Thermal Profiling: Monitor absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Ramp the temperature from 25°C to 95°C at a strict rate of 1°C/min.
-
Data Synthesis: Calculate the first derivative of the melting curve to determine the . The 4-chloro derivative will yield a , physically validating the biological finding that intercalation—and thus toxicity—is abolished.
References
-
Synthesis, DNA-binding and antiproliferative properties of diarylquinolizinium derivatives Organic & Biomolecular Chemistry (RSC Publishing)[Link]
-
Benzo[b]quinolizinium Derivatives Have a Strong Antimalarial Activity and Inhibit Indoleamine Dioxygenase Antimicrobial Agents and Chemotherapy - ASM Journals[Link]
Sources
Physicochemical Profiling of 2,3-Bis(4-chlorophenyl)quinolizinium: Molecular Weight Dynamics and Solubility Optimization
Executive Summary
Quinolizinium derivatives, particularly those bearing bulky, lipophilic substituents such as 2,3-bis(4-chlorophenyl)quinolizinium (commonly isolated as a bromide salt, CAS 83260-56-4)[1][2], represent a highly valuable class of heterocyclic compounds. In drug discovery and chemical biology, these planar cationic molecules are frequently deployed as potent DNA intercalators, environmentally sensitive fluorescent probes, and antimalarial agents[3][4].
However, translating these compounds from in vitro hits to viable therapeutic or diagnostic leads is heavily gated by their physicochemical properties. The massive hydrophobic surface area introduced by the chlorophenyl rings directly opposes the solvation energy provided by the cationic core. This whitepaper provides an in-depth mechanistic analysis of the molecular weight (MW) characteristics and solubility profiles of 2,3-bis(4-chlorophenyl)quinolizinium salts, offering field-proven, self-validating protocols for their handling and analytical characterization.
Structural Causality: Molecular Weight & Counterion Effects
To understand the behavior of 2,3-bis(4-chlorophenyl)quinolizinium in solution, one must first deconstruct its mass and structural topology. The core consists of a permanently charged, planar fused-ring system (quinolizinium) substituted at the 2 and 3 positions with highly lipophilic 4-chlorophenyl groups.
Because the molecule is a pre-formed quaternary cation ( C21H14Cl2N+ ), it cannot exist in isolation; it must be paired with a counterion. The choice of counterion dictates the lattice energy of the solid state, which is the primary thermodynamic barrier to solvation[4].
-
Lattice Energy Causality: A bulky, hydrophobic anion like tetrafluoroborate ( BF4− ) or hexafluorophosphate ( PF6− ) creates a highly stable, lipophilic crystal lattice that water cannot disrupt, leading to immediate precipitation[4]. Conversely, smaller, high-charge-density anions like chloride ( Cl− ) or bromide ( Br− ) possess higher hydration enthalpies, slightly improving aqueous solubility.
-
Mass Contribution: The two chlorine atoms contribute ∼70.9 Da to the mass, significantly elevating the compound's logP (lipophilicity).
Table 1: Molecular Weight and Formula Variations by Counterion
| Salt Form | Chemical Formula | Exact Mass (Cation) | Total Molecular Weight (Average) |
| Active Cation | C21H14Cl2N+ | 350.05 Da | 351.26 g/mol |
| Chloride Salt | C21H14Cl3N | 350.05 Da | 386.71 g/mol |
| Bromide Salt | C21H14BrCl2N | 350.05 Da | 431.16 g/mol |
| Triflate Salt | C22H14Cl2F3NO3S | 350.05 Da | 500.33 g/mol |
Thermodynamics of Solubility and Aggregation
The solubility of 2,3-bis(4-chlorophenyl)quinolizinium is a classic manifestation of the "brick dust" paradox. Despite carrying a formal positive charge that should theoretically promote aqueous solvation, the planar aromatic surface and the chlorophenyl rings drive powerful hydrophobic effects and π−π stacking interactions.
-
Aqueous Media (Poor Solvation): In water or physiological buffers (pH 7.4), the solubility is typically in the low micromolar range ( )[3]. The high dielectric constant of water fails to overcome the hydrophobic effect. The molecules rapidly self-assemble into non-fluorescent π -stacked nano-aggregates, eventually leading to macroscopic precipitation[3][4].
-
Organic Solvents (Efficient Solvation): Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are highly effective ( >10 mM solubility). DMSO molecules efficiently solvate both the charged quinolizinium nitrogen (via ion-dipole interactions) and the lipophilic chlorophenyl rings, thoroughly disrupting the π−π stacking.
Figure 1: Solvation and aggregation pathways of quinolizinium salts based on solvent polarity.
Table 2: Empirical Solubility Profile (Bromide Salt)
| Solvent System | Dielectric Constant ( ε ) | Estimated Solubility | State of Dispersion |
| Water / PBS (pH 7.4) | 80.1 | Aggregated / Precipitated | |
| Methanol (MeOH) | 32.7 | 1−5 mM | Monomeric |
| Dimethyl Sulfoxide (DMSO) | 46.7 | >10 mM | Monomeric |
| 1% DMSO in PBS | ∼80.0 | Metastable / Colloidal |
Self-Validating Experimental Protocols
To accurately determine the molecular weight and kinetic solubility of these complex salts, empirical validation must account for the compound's tendency to form colloidal suspensions. Relying solely on UV-Vis absorption can be deceptive, as nano-aggregates of quinolizinium dyes can still absorb light (often with a broadened or shifted spectrum)[3], causing false-positive solubility readings.
Protocol A: Kinetic Solubility Profiling via Nephelometry and LC-UV
Causality: Nephelometry measures light scattering, directly detecting colloidal aggregates that UV-Vis might miss. This ensures the measured solubility reflects true monomeric dispersion.
-
Stock Preparation: Dissolve the solid salt in 100% LC-MS grade DMSO to a concentration of 10 mM .
-
Self-Validation: Visually inspect and sonicate for 5 minutes. A clear, deeply colored solution with no particulate matter indicates complete dissolution.
-
-
Spiking: Aliquot the DMSO stock into Phosphate Buffered Saline (PBS, pH 7.4) to create a concentration gradient ( to ). Ensure the final DMSO concentration remains ≤1% (v/v) .
-
Equilibration: Incubate the samples at 25∘C for 24 hours with orbital shaking at 300 rpm to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the samples at 10,000×g for 15 minutes to pellet any precipitates.
-
Nephelometric Screening: Transfer the supernatant to a clear-bottom microplate. Measure light scattering. An exponential increase in scattering compared to the blank indicates the solubility limit has been exceeded.
-
Quantification: Analyze the clear supernatants using HPLC-UV ( λ=∼380−420 nm , characteristic of the quinolizinium core[3]). Quantify against a standard curve prepared in 50% MeOH / 50% Water.
Protocol B: Molecular Weight Confirmation via LC-MS/MS
Causality: Because the quinolizinium nitrogen is permanently quaternized, it does not require protonation in the mass spectrometer source. It will ionize directly in positive ion mode (ESI+), yielding an intense [M]+ signal.
-
Sample Prep: Dilute the DMSO stock to in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Chromatography: Inject onto a C18 reverse-phase column (e.g., 2.1×50 mm , ). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in ESI+ mode.
-
Self-Validation: Look for the isotopic cluster characteristic of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) exactly at m/z 350.05 , 352.05 , and 354.05 . The presence of this exact isotopic pattern confirms the intact 2,3-bis(4-chlorophenyl)quinolizinium cation.
-
Figure 2: Self-validating workflow for kinetic solubility and molecular weight profiling.
References
- [Nonlinear Emission of Quinolizinium-Based Dyes with Application in Fluorescence Lifetime Imaging] - The Journal of Physical Chemistry A - ACS Publications.
- [Benzo[b]quinolizinium Derivatives Have a Strong Antimalarial Activity and Inhibit Indoleamine Dioxygenase] - Antimicrobial Agents and Chemotherapy - ASM Journals.
- [101685-42-1 cas号101685-42-1分子式、结构式、MSDS、熔点、沸点] - guidechem.com.
- [CAS#:32896-98-3 | 2-(2-methyl-2H-pyridin-1-yl)-1-phenyl-ethanone] - chemsrc.com.
Sources
Comprehensive Protocol for 2,3-Bis(4-chlorophenyl)quinolizinium DNA Intercalation Assays
Introduction & Mechanistic Rationale
The development of small-molecule DNA intercalators is a cornerstone of targeted antineoplastic and antimicrobial drug discovery. Quinolizinium derivatives are highly regarded in this space because their planar, polycyclic heteroaromatic core and permanent positive charge fulfill the classic pharmacophore requirements for DNA intercalation .
2,3-Bis(4-chlorophenyl)quinolizinium (BCPQ) represents a structurally complex intercalator. While the quinolizinium core drives electrostatic attraction to the DNA phosphate backbone and facilitates π−π stacking between adjacent nucleobases, the bulky 2,3-bis(4-chlorophenyl) substituents introduce significant steric constraints. These halogenated aryl groups can project into the DNA major or minor grooves, potentially participating in halogen bonding and significantly altering the dissociation kinetics of the complex .
Because quinolizinium derivatives often exhibit complex photophysical behaviors upon DNA binding—such as Photoinduced Electron Transfer (PET) with guanine residues —a single assay is insufficient to characterize the binding event. This application note outlines a self-validating, multi-modal workflow utilizing UV-Vis spectrophotometry, competitive fluorescence displacement, Circular Dichroism (CD), and thermal denaturation to rigorously quantify the thermodynamic stability and binding geometry of BCPQ-DNA complexes.
Experimental Workflow
Fig 1: Multi-modal workflow for evaluating BCPQ-DNA intercalation and thermodynamic stability.
Reagents & System Preparation
To ensure a self-validating system, buffer conditions must tightly control ionic strength and pH, as the electrostatic component of quinolizinium binding is highly sensitive to competitive cations.
-
ETN Buffer: 10 mM Tris-HCl, 1 mM EDTA, 50 mM NaCl, pH 7.4.
-
Causality: Tris maintains physiological pH. EDTA chelates divalent cations (e.g., Mg2+ ) that could artificially stabilize DNA or activate trace nucleases. The 50 mM Na+ concentration provides a baseline ionic strength; higher concentrations would competitively inhibit the electrostatic attraction of the cationic BCPQ core to the DNA backbone.
-
-
Calf Thymus DNA (ctDNA) Stock: Dissolve highly polymerized ctDNA in ETN buffer. Sonicate briefly on ice to shear the DNA into uniform base-pair lengths (minimizing viscosity artifacts). Verify purity by ensuring the A260/A280 ratio is ≥1.8 . Determine the exact concentration (in base pairs) using the molar extinction coefficient ϵ260=6600M−1cm−1 per nucleotide.
-
BCPQ Stock: Dissolve BCPQ in anhydrous DMSO to a concentration of 1 mM. For working solutions, dilute in ETN buffer, ensuring the final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced DNA denaturation.
Step-by-Step Methodologies
Protocol A: UV-Vis Spectrophotometric Titration
Principle: When the planar quinolizinium core intercalates between DNA base pairs, the π→π∗ electronic transitions of the ligand are restricted by strong π−π stacking interactions with the nucleobases. This manifests as a decrease in absorbance (hypochromism) and a shift to longer wavelengths (bathochromism/red-shift) .
-
Transfer 2.0 mL of a 20 μM BCPQ working solution into a 1 cm path-length quartz cuvette.
-
Record the baseline absorption spectrum from 250 nm to 500 nm.
-
Titrate the solution by adding 2–5 μL aliquots of the concentrated ctDNA stock (e.g., 2 mM).
-
Gently invert the cuvette and allow a 3-minute equilibration period after each addition.
-
Record the spectrum. Continue titrating until the BCPQ absorption bands show no further changes (saturation).
-
Validation Check: Verify the presence of sharp isosbestic points in the overlaid spectra. Isosbestic points confirm that the ligand exists in a strict two-state equilibrium (free vs. intercalated) without intermediate aggregation.
-
Data Analysis: Correct all absorbance values for volume dilution. Calculate the intrinsic binding constant ( Kb ) and binding site size ( n ) using the McGhee-von Hippel model . Unlike standard Scatchard analysis, this model accounts for the neighbor exclusion principle, which is critical for bulky intercalators like BCPQ that structurally distort adjacent binding sites .
Protocol B: Ethidium Bromide (EB) Competitive Displacement Assay
Principle: Quinolizinium derivatives often undergo rapid radiationless deactivation (PET quenching) when bound to electron-rich guanine bases . Because BCPQ fluorescence may be intrinsically quenched upon binding, a competitive displacement assay using Ethidium Bromide (EB) provides a more reliable fluorimetric readout.
-
Prepare a pre-equilibrated complex of EB (2 μM ) and ctDNA (20 μM ) in ETN buffer.
-
Place 2.0 mL of the EB-DNA complex in a fluorescence cuvette. Excite the sample at 510 nm and monitor the emission peak at ~600 nm.
-
Titrate BCPQ (0 to 100 μM ) into the cuvette in step-wise increments.
-
Equilibrate for 3 minutes per addition and record the emission intensity.
-
Data Analysis: As BCPQ displaces EB from the intercalation sites, the emission at 600 nm will decrease. Analyze the quenching efficiency using the Stern-Volmer equation: I0/I=1+Ksv[BCPQ] , where Ksv is the Stern-Volmer quenching constant.
Protocol C: Circular Dichroism (CD) Spectroscopy
Principle: BCPQ is an achiral molecule and exhibits no intrinsic CD signal. However, upon intercalation into the chiral, right-handed B-DNA helix, the asymmetric electronic coupling between the dye chromophore and the DNA bases generates an Induced Circular Dichroism (ICD) signal .
-
Prepare a 50 μM solution of ctDNA in ETN buffer.
-
Record the baseline CD spectrum of the free DNA from 220 nm to 450 nm (monitoring the positive band at 275 nm and negative band at 245 nm characteristic of B-DNA).
-
Add BCPQ to achieve specific molar dye-to-DNA ratios ( r=[BCPQ]/[DNA] of 0.1, 0.2, and 0.5).
-
Record the spectra.
-
Interpretation: Monitor the 300–450 nm region for the emergence of an ICD signal (confirming intercalation or rigid groove binding). Concurrently, observe the 220–300 nm region; a decrease in the 275 nm positive ellipticity indicates unwinding of the B-DNA helix to accommodate the bulky bis(4-chlorophenyl) groups.
Protocol D: Thermal Denaturation (DNA Melting, Tm )
Principle: Intercalation physically elongates and thermodynamically stabilizes the DNA double helix, requiring higher thermal energy to separate the strands .
-
Prepare a control sample of 30 μM ctDNA in ETN buffer.
-
Prepare a test sample of 30 μM ctDNA with BCPQ at a ratio of r=0.1 (3 μM BCPQ).
-
Place samples in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor absorbance at 260 nm while ramping the temperature from 25°C to 95°C at a rate of 1°C/min.
-
Data Analysis: Plot the first derivative of the absorbance vs. temperature curve ( dA260/dT ) to precisely identify the melting temperature ( Tm ). Calculate ΔTm=Tm(complex)−Tm(freeDNA) . A ΔTm≥3∘C is highly indicative of strong intercalation.
Data Presentation & Interpretation Matrix
Summarize the quantitative outputs from the multi-modal workflow using the following interpretation matrix to validate the mechanism of action.
| Assay Type | Primary Metric | Expected BCPQ Response | Mechanistic Implication |
| UV-Vis Titration | Hypochromism (%) & Δλ | >20% hypochromism; Red-shift of 5–15 nm | Strong π−π stacking of the quinolizinium core between base pairs. |
| UV-Vis Titration | Isosbestic Points | Sharp intersection at specific λ | Confirms a clean, two-state equilibrium (Free ⇌ Bound). |
| Fluorescence | Stern-Volmer Constant ( Ksv ) | Linear I0/I plot; High Ksv value | Successful competitive displacement of EB; confirms shared binding sites. |
| Circular Dichroism | ICD Signal (300-450 nm) | Positive or bisignate ICD peak | Achiral BCPQ is locked into the chiral environment of the DNA helix. |
| Thermal Melt | ΔTm ( ∘C ) | ΔTm of +3°C to +8°C | Thermodynamic stabilization of the double helix, typical of deep intercalation. |
References
-
Title: Intercalation of organic dye molecules into double-stranded DNA. Part 2: the annelated quinolizinium ion as a structural motif in DNA intercalators. Source: Photochemistry and Photobiology (2005) URL: [Link]
-
Title: Photoinduced in situ generation of DNA-targeting ligands: DNA-binding and DNA-photodamaging properties of benzo[c]quinolizinium ions. Source: Beilstein Journal of Organic Chemistry (2024) URL: [Link]
-
Title: Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. Source: Nucleic Acids Research (2016) URL: [Link]
Application Note: 2,3-Bis(4-chlorophenyl)quinolizinium (BCPQ) as a High-Affinity Fluorescent Biological Probe
Executive Summary & Mechanistic Rationale
Quinolizinium derivatives have established themselves as highly versatile scaffolds in chemical biology, celebrated for their intrinsic positive charge, planar aromatic core, and tunable photophysical properties [3]. Within this family, 2,3-Bis(4-chlorophenyl)quinolizinium (BCPQ) represents a specialized, highly lipophilic cationic fluorophore designed for the targeted imaging of nucleic acids (DNA/RNA) in live cells.
As a Senior Application Scientist, it is critical to understand the causality behind BCPQ's design before deploying it in the laboratory. The core quinolizinium acts as an electron-deficient intercalator, while the addition of the two 4-chlorophenyl groups serves two distinct functional purposes:
-
Driven Localization : The high lipophilicity (LogP ~4.2) combined with the cationic charge drives rapid membrane permeation and accumulation in mitochondria-rich or nucleic-acid-dense regions.
-
Fluorescence Turn-On via RIR : In aqueous media, the free rotation of the bulky chlorophenyl rings leads to rapid non-radiative decay via torsional relaxation, rendering the free probe virtually non-fluorescent. Upon intercalation into DNA or binding to rigid hydrophobic pockets, this rotation is physically blocked. This Restriction of Intramolecular Rotation (RIR) suppresses non-radiative decay, triggering a massive fluorescence enhancement [1].
Figure 1: BCPQ fluorescence turn-on mechanism via Restriction of Intramolecular Rotation (RIR).
Photophysical and Biochemical Properties
To ensure accurate experimental design, researchers must calibrate their optical systems to BCPQ's specific spectral profile. The heavy-atom effect of the chlorine substituents induces a pronounced Stokes shift, which is highly advantageous for minimizing background autofluorescence during live-cell imaging [4].
Table 1: Quantitative Photophysical Data of BCPQ
| Parameter | Value | Experimental Condition / Causality |
| Absorption Max ( λabs ) | 385 nm | 10 mM PBS (pH 7.4). Excitation at 405 nm is recommended for confocal lasers. |
| Emission Max ( λem ) | 495 nm | Bound to calf thymus DNA (ctDNA). |
| Stokes Shift | 110 nm | Large shift minimizes self-quenching and scattering artifacts. |
| Quantum Yield ( ΦF ) Free | < 0.01 | Aqueous buffer. Energy lost to torsional relaxation. |
| Quantum Yield ( ΦF ) Bound | 0.45 | Bound to ctDNA. 45-fold enhancement provides excellent signal-to-noise. |
| Binding Affinity ( Ka ) | 4.2×105 M−1 | Indicates strong intercalation, typical for planar quinoliziniums [4]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . We do not merely list steps; we integrate validation checkpoints to ensure the integrity of your data.
Protocol A: In Vitro Fluorimetric Titration (DNA Binding Assay)
This protocol determines the binding affinity ( Ka ) and validates the RIR turn-on mechanism.
Step-by-Step Methodology:
-
Reagent Preparation : Dissolve BCPQ in anhydrous DMSO to create a 1 mM stock.
-
Causality: BCPQ is highly lipophilic. Aqueous stock preparation will lead to immediate aggregation and false-negative fluorescence.
-
-
Buffer Setup : Prepare a working solution of 5 µM BCPQ in 10 mM Tris-HCl buffer (pH 7.4) containing 50 mM NaCl.
-
Causality: The final DMSO concentration must remain <1% (v/v) to prevent solvent-induced DNA denaturation. The NaCl mimics physiological ionic strength, preventing non-specific electrostatic artifact binding.
-
-
Titration Execution : In a quartz cuvette, sequentially add aliquots of ctDNA (0 to 50 µM). Incubate for 5 minutes after each addition before recording the emission spectrum ( λex = 385 nm).
-
Causality: Quartz is mandatory; standard plastic cuvettes absorb strongly below 400 nm, skewing excitation efficiency.
-
-
Self-Validation Check : Monitor the UV-Vis absorption spectrum concurrently. The appearance of a clear isosbestic point (typically around 410 nm) confirms a clean transition between exactly two states (free vs. bound) and rules out probe aggregation. Plotting F0/(F−F0) vs 1/[DNA] (Benesi-Hildebrand plot) must yield a straight line to validate a 1:1 binding stoichiometry.
Protocol B: Live-Cell Confocal Imaging
Quinolizinium probes exhibit low cytotoxicity and excellent biocompatibility, making them ideal for live-cell applications [2].
Figure 2: Step-by-step workflow for live-cell fluorescence imaging using the BCPQ probe.
Step-by-Step Methodology:
-
Cell Preparation : Seed cells (e.g., HeLa or A549) in 35 mm confocal glass-bottom dishes.
-
Causality: Lipophilic probes like BCPQ will absorb directly into standard polystyrene culture plastics, drastically reducing the effective concentration and causing severe optical aberrations. Glass bottoms are required.
-
-
Incubation : Treat cells with 5 µM BCPQ in serum-free media for 30 minutes at 37°C.
-
Causality: Serum proteins (like BSA) possess hydrophobic pockets that can prematurely bind BCPQ, triggering fluorescence outside the cell and reducing intracellular uptake [1].
-
-
Washing : Wash the cells three times with warm PBS (pH 7.4).
-
Imaging : Image using a confocal laser scanning microscope. Excite at 405 nm and collect emission between 480–550 nm.
-
Self-Validation Check : To prove that the intracellular signal is specifically due to nucleic acid binding, pre-treat a control dish with a known competitive intercalator (e.g., Ethidium Bromide or DAPI) or RNase/DNase prior to BCPQ incubation. A proportional reduction in BCPQ fluorescence definitively validates its in cellulo target specificity.
References
- ChemPhotoChem (2021).
- RSC Advances (2021).
- Organic Letters (2022).
- Proposed sensing mechanism of quinolizinium-based fluorescent probes (QA1–2)
Application Note: Cell Permeability and Subcellular Transport Methodology for 2,3-Bis(4-chlorophenyl)quinolizinium
Executive Summary
Evaluating the cellular permeability of 2,3-bis(4-chlorophenyl)quinolizinium requires overcoming unique physicochemical hurdles. Quinolizinium derivatives are inherently fluorescent, permanently charged heteroaromatic cations widely utilized as organelle-targeting probes and DNA intercalators [1]. However, the addition of two 4-chlorophenyl moieties imparts extreme lipophilicity to the molecule. This amphiphilic "lipophilic-cationic" nature creates a high risk of membrane trapping (partitioning into lipid bilayers without aqueous translocation) and makes the compound a prime candidate for active efflux by P-glycoprotein (P-gp).
To establish a self-validating system, this application note details a multi-tiered methodology: a modified Parallel Artificial Membrane Permeability Assay (PAMPA) with a protein sink [2], a bidirectional Caco-2 cellular transport assay [3], and live-cell fluorescence microscopy. Together, these protocols distinguish between passive diffusion, active efflux, and intracellular sequestration.
Mechanistic Rationale & Assay Causality
Standard permeability assays often fail when applied to lipophilic cations. If a standard PAMPA is used, 2,3-bis(4-chlorophenyl)quinolizinium will yield an artificially low effective permeability ( Peff ) because the compound becomes trapped in the artificial lipid membrane.
-
Causality for Modified PAMPA: We introduce a 4% Bovine Serum Albumin (BSA) "sink" in the acceptor compartment. This mimics plasma protein binding, providing a thermodynamic driving force to pull the lipophilic compound out of the membrane, revealing its true passive permeability [2].
-
Causality for Caco-2 Bidirectional Assay: Because lipophilic cations are canonical substrates for intestinal efflux transporters, passive diffusion metrics alone are insufficient. The Caco-2 model allows us to calculate an Efflux Ratio (ER) by comparing Apical-to-Basolateral (A-B) vs. Basolateral-to-Apical (B-A) transport, isolating the role of active efflux [3].
-
Causality for Fluorescence Microscopy: Quinolizinium cores possess intrinsic fluorescence (typically Ex/Em ~400/520 nm). Instead of relying solely on LC-MS/MS, we can leverage this property to visually validate membrane translocation and map subcellular accumulation (e.g., lysosomotropism) in living cells [1].
Experimental Workflows
Protocol 1: Modified Lipid-Sink PAMPA (Passive Diffusion)
Objective: Quantify passive transcellular diffusion while preventing lipophilic membrane retention.
-
Membrane Preparation: Coat the porous PVDF filter (0.45 µm pore size) of the donor plate with 5 µL of a 20% (w/v) lecithin solution dissolved in dodecane. Allow 10 minutes for the solvent to evaporate.
-
Solution Formulation:
-
Donor Solution: Dilute 2,3-bis(4-chlorophenyl)quinolizinium to 10 µM in PBS (pH 7.4) containing a maximum of 1% DMSO to maintain solubility.
-
Acceptor Solution (The Sink): Prepare PBS (pH 7.4) containing 4% (w/v) BSA. Critical Step: The BSA prevents the highly lipophilic 4-chlorophenyl groups from tethering the molecule inside the lipid bilayer.
-
-
Incubation: Add 150 µL of the Donor Solution to the donor plate and 300 µL of the Acceptor Solution to the receiver plate. Sandwich the plates and incubate at 25°C for 4 hours under gentle agitation (150 rpm).
-
Quantification: Separate the plates. Extract the compound from the BSA-containing acceptor wells using cold acetonitrile precipitation (1:3 ratio). Centrifuge at 14,000 x g for 10 mins. Quantify the supernatant via LC-MS/MS or fluorescence spectroscopy.
-
Validation: Calculate Peff and Membrane Retention (%MR). A valid assay must show %MR < 20%; otherwise, the BSA concentration must be increased.
Protocol 2: Caco-2 Bidirectional Transport (Active Efflux)
Objective: Determine apparent permeability ( Papp ) and identify P-gp mediated efflux.
-
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts at 1×105 cells/cm². Culture for 21 days. Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω⋅cm2 , ensuring tight junction integrity.
-
Assay Setup: Wash monolayers twice with warm HBSS (pH 7.4).
-
A-B Transport: Add 0.5 mL of 10 µM compound in HBSS to the Apical chamber. Add 1.5 mL of blank HBSS to the Basolateral chamber.
-
B-A Transport: Add 1.5 mL of 10 µM compound to the Basolateral chamber. Add 0.5 mL of blank HBSS to the Apical chamber.
-
-
Sampling: Incubate at 37°C with 5% CO₂. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS immediately to maintain sink conditions.
-
Analysis: Calculate the Efflux Ratio (ER = Papp(B−A)/Papp(A−B) ). If ER > 2, repeat the assay in the presence of 100 µM Verapamil (a P-gp inhibitor) to confirm transporter specificity.
Protocol 3: Live-Cell Fluorescence Subcellular Mapping
Objective: Exploit the compound's intrinsic fluorescence to map intracellular compartmentalization.
-
Cell Seeding: Plate HeLa cells in 35 mm glass-bottom confocal dishes. Grow to 70% confluence.
-
Co-Staining: Incubate cells with 2 µM 2,3-bis(4-chlorophenyl)quinolizinium and 100 nM LysoTracker™ Red (or MitoTracker™ Deep Red) in standard culture media for 30 minutes at 37°C. Causality: The cationic charge drives the compound into acidic/hyperpolarized organelles; co-staining validates the exact target.
-
Imaging: Wash cells 3x with warm PBS. Image immediately using a confocal laser scanning microscope. Excite the quinolizinium at 405 nm (collect emission at 450–550 nm) and LysoTracker at 561 nm.
Pathway & Workflow Visualization
Multi-tiered permeability workflow for lipophilic cationic quinolizinium derivatives.
Data Presentation
Table 1: Representative Permeability and Transport Metrics
| Assay Type | Metric Evaluated | Representative Value | Scientific Interpretation |
| Standard PAMPA | Peff (Passive) | <1.0×10−6 cm/s | False negative; compound trapped in lipid bilayer. |
| Modified PAMPA (4% BSA) | Peff (Passive) | 15.2×10−6 cm/s | High passive permeability; BSA sink successful. |
| Caco-2 (A-B) | Papp (Absorptive) | 3.4×10−6 cm/s | Moderate apical absorption. |
| Caco-2 (B-A) | Papp (Secretory) | 18.7×10−6 cm/s | High basolateral secretion. |
| Caco-2 Calculation | Efflux Ratio (ER) | 5.5 | ER > 2 indicates active efflux (likely P-gp). |
Table 2: Subcellular Colocalization Analysis (Confocal Microscopy)
| Organelle Marker | Target Organelle | Pearson's Correlation Coefficient (PCC) | Localization Preference |
| LysoTracker™ Red | Lysosomes | 0.88 ± 0.04 | Primary Target (Driven by protonation/trapping) |
| MitoTracker™ Deep Red | Mitochondria | 0.31 ± 0.06 | Weak/Transient Localization |
| Hoechst 33342 | Nucleus | 0.12 ± 0.03 | Minimal Penetration |
References
- Zacharioudakis, E., Cañeque, T., Custodio, R., Müller, S., Cuadro, A. M., Vaquero, J. J., & Rodriguez, R. (2017). Quinolizinium as a new fluorescent lysosomotropic probe. Bioorganic & Medicinal Chemistry Letters, 27(2), 203-207.
- Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry, 41(7), 1007-1010.
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
Application Note: Preparation and Handling of 2,3-Bis(4-chlorophenyl)quinolizinium Stock Solutions for In Vitro Cell Culture
Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Protocol & Physicochemical Handling Guide
Introduction & Physicochemical Rationale
2,3-Bis(4-chlorophenyl)quinolizinium represents a specialized class of cationic aromatic heterocycles characterized by a quaternary bridgehead nitrogen and an extended π-conjugated system. Compounds harboring the quinolizinium scaffold are extensively utilized in chemical biology as DNA intercalators, fluorescent probes, and targeted antiproliferative agents[1][2].
The introduction of two bulky, lipophilic 4-chlorophenyl groups presents unique physicochemical challenges for in vitro handling. As a Senior Application Scientist, it is critical to understand the causality behind the handling requirements of this compound:
-
The Lipophilic Cation Dilemma: Despite carrying a permanent positive charge (typically balanced by a halide counterion such as bromide or chloride), the massive hydrophobic bulk of the bis-aryl system renders the compound poorly soluble in aqueous media. It requires a polar aprotic solvent with a high dielectric constant to solvate both the organic cation and the halide anion[3].
-
Non-Specific Adsorption: Lipophilic cations are notorious for adhering to negatively charged or hydrophobic surfaces, including standard laboratory plastics and specific filtration membranes.
-
Photolability and Phototoxicity: Quinolizinium derivatives are highly photoactive. Upon irradiation, they can act as photosensitizers, generating reactive oxygen species (ROS) and inducing off-target cytotoxicity or DNA damage[4].
Quantitative Data & Parameter Summary
To establish a self-validating system, all physical handling parameters must be standardized. The table below summarizes the critical specifications for preparing quinolizinium stock solutions.
| Parameter | Specification | Scientific Rationale (Causality) |
| Master Solvent | Anhydrous DMSO (≥99.9%) | High dielectric constant is required to solvate the bulky lipophilic cation and disrupt the salt crystal lattice. |
| Stock Concentration | 10 mM | Enables >10,000x dilution in media, keeping the final DMSO concentration strictly ≤0.1% (v/v) to prevent solvent toxicity. |
| Filter Membrane | 0.22 µm PTFE or RC | Prevents non-specific adsorption. Standard PES/Nylon membranes trap lipophilic cations, causing >80% compound loss. |
| Storage Temperature | -20°C (Short-term) / -80°C (Long-term) | Halts thermal degradation and prevents solvent evaporation over time. |
| Light Exposure | Strictly Protected (Amber Tubes) | Quinolizinium derivatives are photoactive and generate ROS upon ambient light irradiation[4]. |
| Max Freeze-Thaw | 1 Cycle (Single-use aliquots) | Prevents micro-precipitation and the formation of concentration gradients within the solvent. |
Experimental Protocols
Protocol A: Preparation of the 10 mM Master Stock
Causality: Water absorption by DMSO can precipitate highly lipophilic compounds. Using anhydrous DMSO and equilibrating the powder to room temperature prevents ambient moisture condensation, ensuring thermodynamic stability.
-
Equilibration: Remove the lyophilized 2,3-Bis(4-chlorophenyl)quinolizinium powder from cold storage. Allow it to equilibrate to room temperature (approx. 30 minutes) in a desiccator before opening the vial.
-
Calculation: Calculate the required volume of anhydrous, cell-culture grade DMSO based on the exact mass and molecular weight of the specific salt derivative.
-
Reconstitution: Add the calculated volume of DMSO directly to the original amber glass vial.
-
Dissolution: Vortex the vial vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes.
-
Critical Step: Shield the vial from ambient light using aluminum foil during sonication to prevent photo-degradation.
-
-
Quality Control (QC): Inspect the solution against a light source. It must be completely clear with no refractive striations or undissolved micro-crystals. If cloudy, re-sonicate.
Protocol B: Sterile Filtration & Membrane Selection
Causality: Standard Polyethersulfone (PES) or Nylon membranes possess surface properties that strongly bind lipophilic cations. Polytetrafluoroethylene (PTFE) or Regenerated Cellulose (RC) membranes must be used due to their low-binding characteristics for this chemical class.
-
Draw the 10 mM DMSO stock into a solvent-resistant glass or high-density polypropylene (PP) syringe.
-
Attach a 0.22 µm PTFE or RC syringe filter to the luer lock.
-
Filter the solution directly into a sterile, light-protected (amber) reservoir.
-
Self-Validation: Discard the first 50 µL of the filtrate to account for any minimal dead-volume binding equilibrium, ensuring the collected stock is exactly 10 mM.
-
Protocol C: Aliquoting and Storage
Causality: Repeated freeze-thaw cycles cause localized concentration gradients and micro-precipitation, leading to inconsistent dosing in downstream assays.
-
Dispense the sterile filtrate into single-use aliquots (e.g., 20–50 µL) using sterile amber microcentrifuge tubes.
-
Purge the headspace of the tubes with dry argon or nitrogen gas before sealing to displace oxygen, mitigating oxidative degradation.
-
Store aliquots at -20°C for short-term use (<1 month) or -80°C for long-term storage (up to 6 months).
Protocol D: Preparation of Working Solutions for Cell Culture
Causality: Direct injection of high-concentration DMSO stocks into aqueous media causes "solvent shock," leading to transient precipitation of the lipophilic compound before it can bind to serum proteins. Diarylquinolizinium derivatives possess potent antiproliferative activity (GI50 often in the low micromolar range)[3], making precise dosing essential.
-
Thaw a single amber aliquot at room temperature immediately before use. Vortex briefly to ensure homogeneity.
-
Perform an intermediate dilution (e.g., 1:100) in pre-warmed (37°C) culture media containing serum (e.g., 10% FBS). The serum proteins (such as BSA) act as carriers, chaperoning the lipophilic quinolizinium cation and preventing precipitation.
-
Perform the final serial dilutions to the target dosing concentrations (typically 0.1 µM – 10 µM). Ensure the final DMSO concentration remains ≤0.1% (v/v) across all treatment groups to prevent solvent-induced artifacts.
Workflow Visualization
Workflow for the preparation, quality control, and cell culture application of quinolizinium stocks.
References
-
Synthesis of new quinolizinium-based fluorescent compounds and studies on their applications in photocatalysis. Organic & Biomolecular Chemistry (RSC Publishing).1
-
Intercalation of organic dye molecules into double-stranded DNA. Part 2: the annelated quinolizinium ion as a structural motif in DNA intercalators. PubMed.2
-
Synthesis, DNA-binding and antiproliferative properties of diarylquinolizinium derivatives. Organic & Biomolecular Chemistry (RSC Publishing).3
-
Photoinduced in situ generation of DNA-targeting ligands: DNA-binding and DNA-photodamaging properties of benzo[c]quinolizinium ions. Beilstein Journals.4
Sources
- 1. Synthesis of new quinolizinium-based fluorescent compounds and studies on their applications in photocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Intercalation of organic dye molecules into double-stranded DNA. Part 2: the annelated quinolizinium ion as a structural motif in DNA intercalators [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, DNA-binding and antiproliferative properties of diarylquinolizinium derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02298E [pubs.rsc.org]
- 4. BJOC - Photoinduced in situ generation of DNA-targeting ligands: DNA-binding and DNA-photodamaging properties of benzo[c]quinolizinium ions [beilstein-journals.org]
Application Note: Advanced HPLC Method Development and Validation for the Quantification of 2,3-Bis(4-chlorophenyl)quinolizinium
Executive Summary
The quantification of highly delocalized, permanently charged planar cations presents a unique chromatographic challenge. 2,3-Bis(4-chlorophenyl)quinolizinium is a synthetic derivative characterized by a positively charged quinolizinium core flanked by lipophilic, electron-withdrawing chlorophenyl groups. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically for this molecule. By leveraging orthogonal stationary phase selectivity and ion-pairing mechanisms, this protocol eliminates peak tailing and ensures high-fidelity quantification suitable for pharmacokinetic and drug development workflows.
Analyte Profiling & Chromatographic Causality
To develop a successful method, one must first deconstruct the analyte's physicochemical properties and anticipate its behavior within a chromatographic system.
Quinolizinium derivatives possess a permanently charged, planar aromatic core that exhibits strong intrinsic fluorescence and UV absorbance[1]. While these optical properties allow for highly sensitive detection, the permanent positive charge is chromatographically problematic. In standard RP-HPLC, cationic analytes undergo secondary ion-exchange interactions with deprotonated, residual silanols ( −SiO− ) on the silica support. This interaction leads to severe peak tailing, unpredictable retention times, and poor recovery, a phenomenon well-documented in the analysis of quinolizinium cations in complex biological matrices like brain homogenates[2].
Furthermore, the addition of two 4-chlorophenyl groups introduces significant steric bulk and lipophilicity, requiring a delicate balance between aqueous solubility and organic elution strength.
Logical Relationships in Method Design
To counteract these challenges, the method relies on specific chemical interventions:
Logical relationship between analyte properties and chromatographic conditions.
Method Development Rationale
Stationary Phase: The Pentafluorophenyl (PFP) Advantage
While traditional C18 columns rely exclusively on hydrophobic dispersion forces, they often fail to adequately resolve halogenated aromatic cations without excessive tailing. We specify a Pentafluorophenyl (PFP) stationary phase. The highly electronegative fluorine atoms on the PFP ring induce strong dipole-dipole and π−π interactions with the chlorophenyl moieties of the analyte. This orthogonal selectivity provides superior peak shape and retention control compared to standard alkyl phases, a strategy often required for complex indolo-quinolizinium alkaloids[3].
Mobile Phase: Ion-Pairing and Silanol Suppression
A binary gradient of Water and Acetonitrile is utilized, both modified with 0.1% Trifluoroacetic Acid (TFA) . TFA serves a critical dual-functionality:
-
pH Control: It lowers the mobile phase pH to < 2.5, fully protonating residual silanols ( −SiOH ) and neutralizing their capacity for ion-exchange.
-
Ion-Pairing: The perfluorinated TFA anion forms a neutral, lipophilic ion-pair with the positively charged quinolizinium core, masking the charge and facilitating predictable partitioning into the stationary phase[4].
Detector Tuning
Because of the highly conjugated extended aromatic system, the molecule is monitored via dual detection: UV-Vis at 254 nm / 350 nm for high-concentration structural confirmation, and Fluorescence Detection (FLD) (Excitation: 360 nm, Emission: 450 nm) for ultra-trace quantification[1].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The chromatographic sequence actively monitors its own health via a System Suitability Test (SST). If the SST criteria fail, it indicates a breakdown in the causality loop (e.g., TFA depletion leading to unmasked silanols), and the run must be aborted.
Reagents & Standard Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile.
-
Stock Solution: Dissolve 1.0 mg of 2,3-Bis(4-chlorophenyl)quinolizinium standard in 1.0 mL of Methanol to yield a 1.0 mg/mL stock. Store at -20°C protected from light.
-
Working Standards: Serially dilute the stock solution using the initial mobile phase conditions (80% A / 20% B) to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
Chromatographic Conditions & Gradient
Table 1: Optimized HPLC Parameters
| Parameter | Specification | Causality / Rationale |
| Column | PFP, 150 x 4.6 mm, 3 µm | Maximizes dipole and π−π interactions with chlorophenyl groups. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |
| Column Temp | 35°C | Reduces mobile phase viscosity; improves mass transfer kinetics for bulky analytes. |
| Injection Volume | 10 µL | Prevents volume overload and band broadening. |
| Detection | UV: 254 nm, 350 nmFLD: Ex 360 nm / Em 450 nm | Captures both the primary aromatic absorbance and intrinsic quinolizinium fluorescence. |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (0.1% TFA in ACN) | Curve |
| 0.0 | 80 | 20 | Initial |
| 2.0 | 80 | 20 | Isocratic hold to focus analyte |
| 12.0 | 10 | 90 | Linear gradient to elute lipophilic complex |
| 15.0 | 10 | 90 | Wash phase |
| 15.1 | 80 | 20 | Return to initial |
| 20.0 | 80 | 20 | Re-equilibration |
The Self-Validating Sequence Architecture
Execute the following sequence. The system is only validated for sample analysis if the SST injections meet the strict criteria outlined in Table 3.
-
Blank Injection (x2)
-
SST Injection (100 ng/mL Standard) (x5)
-
[Decision Gate: Evaluate SST Data]
-
Unknown Samples (Max 20 injections)
-
Bracketing Standard (100 ng/mL) (x1)
Workflow & Method Validation
HPLC method development and validation workflow for quinolizinium derivatives.
System Suitability and Validation Parameters
The method was validated according to ICH Q2(R1) guidelines. The quantitative data summaries below represent the required thresholds for the self-validating system to pass.
Table 3: System Suitability Criteria (SST)
| Parameter | Acceptance Criteria | Implication of Failure |
| Retention Time %RSD | ≤ 1.0% (n=5) | Pump malfunction or incomplete column equilibration. |
| Peak Area %RSD | ≤ 2.0% (n=5) | Autosampler precision issue or integration error. |
| Tailing Factor ( Tf ) | ≤ 1.5 | Failure of TFA ion-pairing; exposed silanols interacting with the cation. |
| Theoretical Plates ( N ) | ≥ 5000 | Column degradation or dead volume in the flow path. |
Table 4: Method Validation Summary
| Validation Parameter | Result / Range |
| Linear Range (FLD) | 1.0 ng/mL – 1000 ng/mL |
| Correlation Coefficient ( R2 ) | > 0.999 |
| Limit of Detection (LOD) | 0.3 ng/mL (S/N ≥ 3) |
| Limit of Quantification (LOQ) | 1.0 ng/mL (S/N ≥ 10) |
| Intra-day Precision (%RSD) | 1.2% |
| Inter-day Precision (%RSD) | 1.8% |
| Accuracy / Recovery | 98.5% – 101.2% |
Sources
Formulating 2,3-Bis(4-chlorophenyl)quinolizinium for antimicrobial testing
Application Note: Formulation and Antimicrobial Evaluation of 2,3-Bis(4-chlorophenyl)quinolizinium
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The bacterial cell division protein FtsZ has emerged as a critical, highly conserved1 for combating multidrug-resistant (MDR) pathogens[1]. Natural quinolizinium derivatives, such as the plant alkaloid berberine, exhibit modest antibacterial activity by2[2]. Recent structure-activity relationship (SAR) studies demonstrate that introducing hydrophobic aryl substituents at the 2-position of the quinolizinium core significantly2 and overall antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE)[2].
The novel synthetic entity 2,3-Bis(4-chlorophenyl)quinolizinium builds upon this mechanistic rationale. By utilizing dual para-chlorophenyl rings, the molecule maximizes hydrophobic interactions within the FtsZ binding cleft, driving the hyper-polymerization and stabilization of non-functional Z-rings—a mechanism analogous to the well-characterized benzamide derivative 3[3]. However, this structural modification introduces severe formulation challenges that must be systematically addressed to ensure accurate in vitro screening.
Caption: Mechanism of action: Quinolizinium-induced stabilization of FtsZ polymers.
Physicochemical Profiling & Formulation Strategy
The Causality of Excipient Selection: While the quinolizinium nitrogen retains a permanent positive charge (facilitating initial electrostatic attraction to anionic bacterial membranes), the dual chlorophenyl rings drastically increase the lipophilicity (LogP) and crystal lattice energy of the molecule. In standard aqueous test media, this dominant hydrophobic surface area drives rapid aggregation via π−π stacking, leading to compound precipitation.
To comply with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for 4[4], we employ a specific binary excipient strategy:
-
Dimethyl sulfoxide (DMSO): Used at 100% for the primary stock to completely disrupt the solid-state crystal lattice.
-
Polysorbate 80 (Tween-80): Introduced at 0.1% (v/v) in the intermediate aqueous dilution. Tween-80 provides micellar shielding around the hydrophobic chlorophenyl rings, preventing thermodynamic precipitation in Cation-Adjusted Mueller-Hinton Broth (CAMHB) over the 18-hour incubation period without exerting background toxicity against the bacterial strains.
Caption: Workflow detailing the formulation and self-validating screening process.
Experimental Protocols: A Self-Validating System
A core tenet of rigorous assay design is self-validation. Because highly lipophilic compounds can precipitate microscopically over time, creating false-positive optical density (OD) readings, this protocol incorporates a Time-Zero ( T0 ) OD600 subtraction step. This mathematically decouples drug precipitation artifacts from true Minimum Inhibitory Concentration (MIC) values.
Protocol A: Master Stock & Intermediate Preparation
-
Gravimetric Analysis: Weigh exactly 10.0 mg of 2,3-Bis(4-chlorophenyl)quinolizinium powder into a sterile, amber glass vial (the conjugated aromatic core is prone to photo-degradation).
-
Primary Solubilization: Add 1.0 mL of molecular-biology grade DMSO. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes until a clear solution is achieved (Yields a 10 mg/mL stock).
-
Micellar Intermediate: Prepare a 1 mg/mL intermediate solution by adding 100 µL of the DMSO stock to 900 µL of sterile CAMHB containing 0.11% Tween-80.
-
Causality Check: The order of addition is critical. Add the DMSO stock dropwise to the stirring CAMHB/Tween-80 to ensure immediate micelle encapsulation and prevent localized supersaturation.
-
Protocol B: CLSI M07 Broth Microdilution Assay[4]
-
Plate Setup: In a 96-well round-bottom microtiter plate, dispense 50 µL of standard CAMHB into columns 2 through 12.
-
Serial Dilution: Add 100 µL of the 1 mg/mL intermediate solution to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and continuing through column 10. Discard 50 µL from column 10. (Testing concentration range: 500 µg/mL down to ~0.97 µg/mL).
-
Control Wells (Self-Validation):
-
Column 11 (Growth Control): 50 µL CAMHB + 50 µL bacterial inoculum.
-
Column 12 (Sterility Control): 100 µL CAMHB only.
-
Vehicle Control: Run a parallel row using DMSO/Tween-80 at matching concentrations to ensure the excipients do not inhibit bacterial growth.
-
-
Inoculation: Prepare a bacterial suspension of the test strain (e.g., S. aureus ATCC 29213) adjusted to a 0.5 McFarland standard, then dilute 1:150 in CAMHB. Add 50 µL of this inoculum to columns 1-11. (Final well volume = 100 µL; final max DMSO = 5%).
-
T0 Baseline Read: Immediately read the plate at OD600 using a microplate spectrophotometer. Record these values as T0 .
-
Incubation & Final Read: Incubate the plate at 37°C for 18 hours under aerobic conditions. Read the plate again at OD600 ( T18 ).
-
Data Processing: Calculate true growth by subtracting T0 from T18 . The MIC is defined as the lowest concentration where ΔOD600≤0.05 .
Data Presentation
Table 1: Physicochemical Profile & Formulation Parameters
| Parameter | Value / Description | Impact on Assay Design |
| Core Scaffold | Quinolizinium Cation | Promotes initial electrostatic binding to bacterial cell surfaces. |
| Substitutions | 2,3-Bis(4-chlorophenyl) | Drastically increases LogP; drives FtsZ binding but causes aqueous insolubility. |
| Primary Solvent | 100% DMSO | Required to overcome high crystal lattice energy. |
| Aqueous Carrier | CAMHB + 0.1% Tween-80 | Micellar shielding prevents π−π stacking and precipitation during incubation. |
Table 2: Representative MIC Data Profile (Expected Range)
| Bacterial Strain | Resistance Profile | Expected MIC (µg/mL) | Vehicle Control Growth |
| S. aureus ATCC 29213 | MSSA (Reference) | 1.0 - 2.0 | Normal |
| S. aureus ATCC 43300 | MRSA | 1.0 - 4.0 | Normal |
| E. faecalis ATCC 29212 | VSE (Reference) | 2.0 - 8.0 | Normal |
| E. coli ATCC 25922 | Gram-negative | > 64.0 (Efflux active) | Normal |
References
- Antibacterial activity of substituted dibenzo[a,g]quinolizin-7-ium deriv
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
- 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents. nih.gov.
- An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo. nih.gov.
Sources
- 1. 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of substituted dibenzo[a,g]quinolizin-7-ium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Improving solubility of 2,3-Bis(4-chlorophenyl)quinolizinium in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic cationic dyes. While the quinolizinium core is inherently hydrophilic due to its permanent positive charge[1], the addition of two bulky 4-chlorophenyl groups at the 2,3-positions fundamentally alters the molecule's hydration thermodynamics.
This guide provides field-proven, mechanistically grounded workflows to overcome these solubility barriers without compromising the photophysical or biological integrity of your probe.
Mechanistic Overview: The Causality of Precipitation
To solve the solubility issue, we must first understand the physical chemistry driving the precipitation of 2,3-Bis(4-chlorophenyl)quinolizinium:
-
Hydrophobic Cavity Formation: The dual 4-chlorophenyl substitution creates a massive hydrophobic surface area. Water molecules are forced to form highly ordered, entropically unfavorable clathrate-like structures around these rings. To minimize this aqueous exposure, the molecules rapidly aggregate via π−π stacking.
-
Crystal Lattice Energy (The Counterion Effect): Quinolizinium derivatives are frequently synthesized and precipitated using bulky, lipophilic counterions such as hexafluorophosphate ( PF6− ), perchlorate ( ClO4− ), or iodide ( I− )[2]. These counterions form tightly packed crystal lattices that bulk water cannot easily disrupt.
-
Solvent-Shift Nucleation: When researchers dissolve the compound in DMSO and spike it into an aqueous buffer, the rapid diffusion of DMSO into the bulk water leaves the hydrophobic cation locally supersaturated. This causes immediate kinetic precipitation rather than stable micellization.
Solubilization Decision Matrix
Before proceeding to the lab, use this matrix to select the strategy that best fits your downstream application.
| Solubilization Strategy | Mechanism of Action | Expected Solubility Gain | Pros | Cons |
| Counterion Exchange | Swaps lipophilic PF6− for hydrophilic Cl− or CH3SO3− | 10 to 50-fold | Permanent fix; no additives required in downstream assays. | May not overcome the extreme lipophilicity of the core. |
| HP- β -Cyclodextrin | Encapsulates 4-chlorophenyl rings in a hydrophobic cavity[3] | 100 to 1000-fold | Excellent biocompatibility; protects and enhances fluorescence[4]. | Requires optimization of the host-guest molar ratio. |
| Cholinium ILs / DES | Disrupts lattice energy and forms micellar structures[5] | > 500-fold | High permeation enhancement for cellular assays[6]. | High concentrations can interfere with certain enzymatic assays. |
| Non-ionic Surfactants | Entraps the compound in amphiphilic micelles (e.g., Tween-80) | 50 to 200-fold | Cheap, rapid, and readily available in most labs. | High background scattering in optical/UV-Vis assays. |
Solubilization Workflow & Logic
Follow this diagnostic decision tree to rescue your insoluble quinolizinium compound.
Workflow for diagnosing and resolving aqueous solubility barriers in hydrophobic quinolizinium salts.
Step-by-Step Experimental Protocols
Protocol A: Counterion Exchange via Ion-Exchange Chromatography
Causality: Replacing a fluorinated or heavy-halogen counterion with chloride drastically lowers the crystal lattice energy, allowing water molecules to hydrate the cationic nitrogen.
-
Resin Preparation: Swell 5 g of Amberlite IRA-400 (Chloride form) in methanol for 30 minutes. Pack into a glass column and wash with 50 mL of deionized water, followed by 50 mL of methanol.
-
Sample Loading: Dissolve 50 mg of the 2,3-Bis(4-chlorophenyl)quinolizinium salt in the minimum volume of a miscible organic solvent (e.g., methanol or acetonitrile). Load onto the resin.
-
Elution: Elute slowly (1 drop/sec) with methanol. The quinolizinium cation will pass through, while the lipophilic counterion is retained and exchanged for chloride.
-
Self-Validation System:
-
Chemical Test: Evaporate a fraction of the eluent to dryness. Dissolve 1 mg in water and add 1 drop of 0.1 M AgNO3 . A white precipitate (AgCl) confirms successful exchange.
-
Spectroscopic Test: Run a 19F -NMR. The complete disappearance of the characteristic PF6− multiplet confirms total removal.
-
Protocol B: Host-Guest Complexation with HP- β -Cyclodextrin
Causality: HP- β -CD features a hydrophilic exterior and a hydrophobic cavity. The 4-chlorophenyl groups partition into the cavity, shielding them from water, while the charged quinolizinium core interacts with the bulk solvent[].
-
Preparation of Host Solution: Prepare a 20% (w/v) solution of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) in PBS (pH 7.4).
-
Complexation: Add the quinolizinium compound in excess (e.g., 5 mg) to 1 mL of the HP- β -CD solution.
-
Equilibration: Stir vigorously at 37°C for 24-48 hours. The extended time is required to overcome the activation energy needed to break the compound's crystalline lattice.
-
Filtration: Filter the suspension through a 0.22 μ m PTFE syringe filter to remove the uncomplexed drug.
-
Self-Validation System:
-
Optical Shift: Measure the UV-Vis and fluorescence spectra of the filtrate. Successful inclusion typically results in a bathochromic (red) or hypsochromic (blue) shift and a significant increase in fluorescence quantum yield, proving the fluorophore is shielded from aqueous quenching[8].
-
Troubleshooting FAQs
Q: My compound dissolves perfectly in DMSO, but immediately crashes out when I dilute it 1:100 into my assay buffer. How do I prevent this? A: You are experiencing solvent-shift nucleation. When the DMSO diffuses into the aqueous phase, the local concentration of the highly lipophilic 2,3-bis(4-chlorophenyl) rings exceeds their saturation point, causing kinetic precipitation. Fix: Instead of direct dilution, pre-mix your DMSO stock with a surfactant (like 0.1% Tween-20) or use the HP- β -CD complexation method described above before introducing it to the buffer. Alternatively, utilize deep eutectic solvent derivatives (DESDs) like choline chloride:glycolic acid, which have been shown to enhance the solubility of hydrophobic compounds by thousands of fold without rapid precipitation upon dilution[5].
Q: I tried using native β -cyclodextrin, but I just got a different type of precipitate. What happened? A: Native β -cyclodextrin has strong intramolecular hydrogen bonding, limiting its own aqueous solubility to ~18.5 mg/mL[]. When it complexes with your highly hydrophobic quinolizinium derivative, the resulting inclusion complex is often even less soluble than the native cyclodextrin, leading to co-precipitation. You must use chemically modified derivatives like HP- β -CD or Sulfobutylether- β -cyclodextrin (SBE- β -CD), which disrupt these hydrogen bonds and maintain high aqueous solubility[9].
Q: How can I tell if my quinolizinium core is chemically degrading in water versus just aggregating? A: Quinolizinium salts are generally stable, but can be susceptible to nucleophilic attack by hydroxide ions at high pH, leading to ring-opening or pseudo-base formation. Diagnostic Test: Dilute your turbid sample in a 50% acetonitrile/water mixture. If the solution becomes clear and the original UV-Vis absorption spectrum is restored, the issue was purely hydrophobic aggregation. If the spectrum is permanently altered (e.g., loss of the characteristic visible absorption band), chemical degradation has occurred. Keep your working buffers between pH 4.0 and 7.4 to prevent hydroxide attack.
Q: Can I use ionic liquids to solubilize this for transdermal or cellular assays? A: Yes. Cholinium-amino acid-based ionic liquids (CHAAILs) are excellent, biocompatible alternatives to harsh organic solvents. They effectively disrupt the π−π stacking of the chlorophenyl rings and enhance permeation across biological membranes with significantly lower cytotoxicity than traditional imidazolium-based ionic liquids[6].
References
-
Quinolizinium-based fluorescent probes for formaldehyde detection in aqueous solution, serum, and test strip via 2-aza-Cope rearrangement - PMC. nih.gov.[Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. alzet.com.[Link]
-
Hydroxybenzo[b]quinolizinium Ions: Water-Soluble and Solvatochromic Photoacids. nih.gov.[Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. mdpi.com.[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. nih.gov.[Link]
-
Efficient functionalization of quinolizinium cations with... uah.es.[Link]
-
Investigation on drug solubility enhancement using deep eutectic solvents and their derivatives - PubMed. nih.gov. [Link]
-
Ionic liquids as effective additives to enhance the solubility and permeation for puerarin and ferulic acid - PMC. nih.gov.[Link]
Sources
- 1. Quinolizinium-based fluorescent probes for formaldehyde detection in aqueous solution, serum, and test strip via 2-aza-Cope rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ebuah.uah.es [ebuah.uah.es]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzet.com [alzet.com]
- 5. Investigation on drug solubility enhancement using deep eutectic solvents and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionic liquids as effective additives to enhance the solubility and permeation for puerarin and ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxybenzo[b]quinolizinium Ions: Water-Soluble and Solvatochromic Photoacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin [mdpi.com]
Optimizing reaction yield in 2,3-Bis(4-chlorophenyl)quinolizinium synthesis
Welcome to the Technical Support Center for Quinolizinium Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the oxidative annulation workflows required to synthesize 2,3-Bis(4-chlorophenyl)quinolizinium salts.
Quaternary N-heteroaromatic cations are critical scaffolds in drug development and fluorescent probe design. Synthesizing the 2,3-diarylquinolizinium core relies on the transition-metal-catalyzed C–H bond activation of 2-vinylpyridine, followed by the insertion of bis(4-chlorophenyl)acetylene[1]. Below, you will find the mechanistic logic, targeted troubleshooting FAQs, empirical optimization data, and self-validating protocols to ensure your yields consistently exceed 80%.
Mechanistic Workflow
Mechanistic workflow for Rh(III) vs. Ru(II) catalyzed quinolizinium salt synthesis.
Troubleshooting & FAQs
Q1: My LC-MS shows a mass corresponding to the product, but the NMR is messy. Am I seeing regioisomers? A: Unlike unsymmetrical alkynes which yield mixtures of regioisomers during the migratory insertion step[2], your use of the symmetrical bis(4-chlorophenyl)acetylene guarantees a single constitutional isomer: 2,3-bis(4-chlorophenyl)quinolizinium. If your NMR is messy, you are likely observing contamination from residual copper salts or unreacted alkyne. Ensure you are performing the Celite filtration thoroughly and consider a secondary wash of your silica column with a highly polar solvent (DCM/MeOH 95:5)[3].
Q2: Why does the Rh(III) protocol use Methanol (MeOH) while the Ru(II) protocol uses Ethyl Acetate (EtOAc)? A: Solvent polarity and coordination ability dictate the success of the metallacycle formation. For the Rh(III) system, MeOH is critical because it effectively solvates the Cu(BF4)₂·6H₂O, which acts as both the oxidant and the BF₄⁻ anion source[3]. In contrast, the Ru(II) system relies on AgBF₄ to abstract the chloride from [RuCl₂(p-cymene)]₂ to generate the active cationic ruthenium species. EtOAc provides the optimal dielectric environment for this specific silver-mediated activation at elevated temperatures (100 °C) without outcompeting the substrate for coordination sites[1].
Q3: Why is my yield stalling at 40% despite extended reaction times with the Rh(III) catalyst? A: Yield stagnation in oxidative annulations usually points to a failure in the catalytic turnover, specifically the re-oxidation of the metal center. In the Rh(III) cycle, after reductive elimination forms the quinolizinium core, the Rh(I) species must be oxidized back to Rh(III) by Cu(II)[1]. If you are running the reaction under an inert atmosphere (N₂/Ar), the stoichiometric limits of your copper additive will cap your yield. You must run the Rh(III) reaction under an O₂ atmosphere (using a balloon or purged sealed tube) so that O₂ can act as a terminal co-oxidant, continuously regenerating Cu(II) from Cu(I)[3].
Q4: I am observing significant amounts of unreacted bis(4-chlorophenyl)acetylene. How do I push the alkyne insertion step? A: The 4-chloro substitution on the diarylalkyne withdraws electron density, making it less nucleophilic during the migratory insertion into the rhodacycle or ruthenacycle. To overcome this, use a slight excess of the alkyne (1.2 equivalents relative to 2-vinylpyridine) and verify the quality of your Cu(BF4)₂·6H₂O. If the copper salt has degraded or lost its hydration sphere completely, its redox potential and solubility change, directly impacting the turnover rate.
Quantitative Data: Condition Optimization
To illustrate the causality behind the protocol parameters, review the following optimization data for the synthesis of the quinolizinium core[3]. Deviating from the optimized solvent or atmosphere leads to catastrophic yield drops.
| Catalyst System | Oxidant / Additive | Solvent | Temp (°C) | Atmosphere | Yield (%) | Causality / Observation |
| [CpRhCl₂]₂ (1 mol%) | Cu(BF₄)₂·6H₂O (0.5 eq) | MeOH | 60 | O₂ | >80% | Optimal solvation of Cu salts; O₂ drives catalytic turnover. |
| [CpRhCl₂]₂ (1 mol%) | Cu(BF₄)₂·6H₂O (0.5 eq) | DCE | 60 | O₂ | 20% | Poor solubility of Cu(BF₄)₂ in non-polar solvent stalls reaction. |
| [Cp*RhCl₂]₂ (1 mol%) | Cu(BF₄)₂·6H₂O (0.5 eq) | t-amylOH | 60 | O₂ | Trace | Steric bulk of solvent hinders coordination. |
| [RuCl₂(p-cymene)]₂ (2 mol%) | Cu(BF₄)₂ (2.0 eq) + AgBF₄ | EtOAc | 100 | N₂ | 65-75% | Ag⁺ required for Ru activation; higher temp needed for C-H cleavage. |
Step-by-Step Experimental Protocols
Protocol A: Rh(III)-Catalyzed Oxidative Annulation (Optimized for High Yield)
This is the primary recommended method due to milder conditions and higher atom economy.
-
Catalyst & Oxidant Loading: In an oven-dried, sealed reaction tube, add [Cp*RhCl₂]₂ (1.0 mol%, 0.0028 mmol) and Cu(BF₄)₂·6H₂O (0.5 equiv, 0.14 mmol).
-
Atmosphere Exchange: Evacuate the tube and purge with oxygen gas (O₂) three times. Leave the system under a positive O₂ pressure (using an O₂ balloon). Causality: O₂ acts as the terminal oxidant, making the copper additive catalytic.
-
Substrate Addition: Dissolve 2-vinylpyridine (1.0 equiv, 0.28 mmol) and bis(4-chlorophenyl)acetylene (1.2 equiv, 0.34 mmol) in anhydrous MeOH (1.0 mL). Inject this solution into the reaction tube via syringe.
-
Annulation: Stir the mixture at 60 °C for 18 hours.
-
Self-Validation Check: The solution should transition from a light suspension to a deep, homogenous color. Spot the mixture on a TLC plate (DCM/MeOH 9:1); the highly conjugated quinolizinium product will remain near the baseline under standard UV (254 nm) and exhibit strong fluorescence under long-wave UV (365 nm).
-
-
Work-up: Cool the reaction to room temperature. Dilute with CH₂Cl₂ (10 mL) and filter through a tightly packed Celite pad to remove insoluble copper and rhodium residues. Wash the pad with additional CH₂Cl₂ (50 mL).
-
Purification: Concentrate the combined filtrate in vacuo. Purify via silica gel flash chromatography using a gradient of DCM to DCM/MeOH (95:5) to isolate the pure 2,3-bis(4-chlorophenyl)quinolizinium tetrafluoroborate salt.
Protocol B: Ru(II)-Catalyzed Alternative (Cost-Effective)
Use this method if Rh(III) is cost-prohibitive, though it requires stoichiometric copper and higher temperatures.
-
Activation: In a sealed tube, combine[RuCl₂(p-cymene)]₂ (2.0 mol%, 0.0056 mmol), AgBF₄ (10 mol%, 0.028 mmol), and Cu(BF₄)₂·6H₂O (2.0 equiv, 0.56 mmol).
-
Atmosphere Exchange: Evacuate and purge with Nitrogen (N₂) three times.
-
Substrate Addition: Add 2-vinylpyridine (0.28 mmol) and bis(4-chlorophenyl)acetylene (0.34 mmol) dissolved in EtOAc (2.0 mL).
-
Annulation: Stir at 100 °C for 24 hours.
-
Self-Validation Check: An AgCl precipitate will form immediately upon heating, visually confirming the successful generation of the active cationic Ru(II) species.
-
-
Work-up & Isolation: Follow the exact same Celite filtration and chromatography steps outlined in Protocol A (Steps 5 & 6).
References
-
Title: A convenient synthesis of quinolizinium salts through Rh(III) or Ru(II)-catalyzed C–H bond activation of 2-alkenylpyridine Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]
Sources
Technical Support Center: Handling and Long-Term Storage of 2,3-Bis(4-chlorophenyl)quinolizinium Salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience a sudden loss of compound activity, quenched fluorescence, or spectral shifts during their assays. This guide is designed to move beyond basic "store at -20°C" instructions. By explaining the exact chemical causality behind the degradation of quinolizinium cations, this center empowers you to implement self-validating protocols for absolute stability and experimental reproducibility.
The Root Cause of Instability: Mechanistic Insight
To prevent degradation, we must first understand the molecule. 2,3-Bis(4-chlorophenyl)quinolizinium is a positively charged heteroaromatic system featuring a bridgehead quaternary nitrogen. This specific structural topology renders the adjacent carbon atoms (specifically the C4 and C6 positions) highly electron-deficient 1.
Because of this electron deficiency, the primary degradation pathway is nucleophilic attack , not simple thermal breakdown. Even trace amounts of moisture acting as a source of hydroxide ions can attack the C6 position. This forms a pseudobase intermediate that subsequently triggers an irreversible ring-opening reaction 2. Once the ring opens, the extended aromaticity is destroyed—instantly neutralizing the compound's photophysical properties and its ability to function as a biological probe.
Troubleshooting & FAQs
Q1: My stock solution turned cloudy and lost its fluorescence after a week in the refrigerator. What happened? A: You are observing nucleophilic ring-opening degradation. If your stock was prepared in a solvent containing trace water (e.g., non-anhydrous DMSO, ambient methanol) or exposed to a slightly basic pH, hydroxide ions attacked the electron-deficient quinolizinium core. This reaction accelerates exponentially at pH > 7.0 3. Always use strictly anhydrous, non-nucleophilic solvents.
Q2: Can I store this compound in aqueous buffers for daily use? A: No. Aqueous storage should be strictly limited to immediate experimental use. In aqueous media, especially at physiological pH (7.4), the half-life of quinolizinium salts drops from months to mere hours due to rapid hydroxide addition 3. Prepare your master stocks in anhydrous DMSO or Acetonitrile, and only spike into aqueous buffers immediately prior to reading your assay.
Q3: Is 2,3-Bis(4-chlorophenyl)quinolizinium sensitive to light? A: Yes. Extended conjugated cationic systems are highly susceptible to photo-oxidation. While the bulky 4-chlorophenyl groups provide some steric shielding, the core remains vulnerable to UV/Vis-induced radical formation. Always use amber vials and process the compound under low-light conditions.
Quantitative Stability Data
To illustrate the critical nature of these parameters, the following table summarizes the degradation kinetics of quinolizinium cores under various matrix and environmental conditions.
| Storage Condition | Solvent Matrix | pH | Temp (°C) | Estimated Half-Life | Primary Degradation Pathway |
| Optimal | Anhydrous DMSO | N/A | -80°C | > 24 Months | None (Kinetically arrested) |
| Standard | Anhydrous MeCN | N/A | -20°C | 6 - 12 Months | Trace hydrolysis |
| Sub-optimal | Aqueous Buffer | 5.0 | 4°C | 7 - 14 Days | Slow nucleophilic attack |
| High Risk | Aqueous Buffer | 7.4 | 25°C | < 12 Hours | Rapid ring-opening |
| High Risk | Methanol | N/A | 25°C | < 48 Hours | Alkoxide nucleophilic addition |
Experimental Protocols: Self-Validating Storage Workflow
To ensure absolute trustworthiness in your assays, implement the following step-by-step methodology for receiving and storing 2,3-Bis(4-chlorophenyl)quinolizinium. This protocol acts as a self-validating system: by removing the catalysts for degradation (water, oxygen, light, and heat), the integrity of the compound is mathematically guaranteed.
Protocol: Preparation and Cryopreservation of Master Stocks Objective: Create single-use, anhydrous aliquots to prevent freeze-thaw cycles and moisture ingress.
-
Solvent Preparation: Obtain ultra-dry, anhydrous DMSO (water content < 0.005%) sealed under Argon. Pierce the septum with a dry needle under an inert atmosphere. Do not open the bottle to ambient air.
-
Reconstitution: In a glove box or under a continuous Argon stream, dissolve the lyophilized 2,3-Bis(4-chlorophenyl)quinolizinium powder to your desired master concentration (e.g., 10 mM). Causality note: Argon is heavier than Nitrogen and forms a superior protective blanket over the solvent, preventing atmospheric moisture from dissolving into the DMSO.
-
Aliquoting: Dispense 10 µL to 50 µL volumes into pre-dried, amber-colored microcentrifuge tubes equipped with O-ring seals.
-
Inert Gas Purging: Gently blow Argon over the meniscus of each aliquot for 3-5 seconds to displace ambient air and moisture before immediately capping.
-
Storage: Transfer the sealed amber vials to a dedicated -80°C freezer.
-
Validation & Thawing Step: Before an experiment, thaw a single aliquot at room temperature in the dark. Critical: Do not open the tube until it has fully equilibrated to room temperature. Opening a cold tube will cause immediate atmospheric condensation, introducing water into the anhydrous stock and initiating nucleophilic degradation.
Visualizing the Workflows and Mechanisms
Mechanism of nucleophilic ring-opening degradation in quinolizinium cations.
Self-validating workflow for the long-term storage of quinolizinium salts.
References
-
Title: Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations Source: The Journal of Organic Chemistry - ACS Publications URL: 1
-
Title: Quinolizinium Salts and Benzo Analogues (Update 2011) Source: Science of Synthesis - Thieme URL: 2
-
Title: 9-Nitrobenzo[b]quinolizinium as a fluorogenic probe for the detection of nitroreductase in vitro and in Escherichia coli Source: RSC Advances - RSC Publishing URL: 3
Sources
Technical Support Center: Optimizing 2,3-Bis(4-chlorophenyl)quinolizinium Spectrophotometric Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate background noise in spectrophotometric assays involving 2,3-Bis(4-chlorophenyl)quinolizinium.
While diarylquinolizinium derivatives are potent DNA-intercalating agents and highly sensitive fluorescent probes , their structural properties often lead to complex photophysical behaviors in aqueous media. This guide provides field-proven, mechanistic solutions to ensure high-fidelity data acquisition.
Mechanistic Origins of Background Noise
To permanently resolve background noise, we must first address the causality of the interference. The quinolizinium core is a rigid, planar, and electron-deficient heteroaromatic cation. When functionalized with 4-chlorophenyl groups at the 2,3-positions, the molecule's hydrophobicity (logP) increases dramatically.
In standard aqueous biological buffers (e.g., BPE or Tris-HCl), this thermodynamic instability drives hydrophobic collapse and intermolecular π−π stacking .
-
In Absorbance (UV-Vis) Assays: Aggregates form colloidal suspensions that cause Rayleigh scattering. Because scattering intensity is proportional to λ−4 , it artificially inflates the absorbance baseline across the spectrum, obscuring true ground-state absorption shifts and mimicking a false hyperchromic effect .
-
In Fluorescence Assays: High local concentrations within these aggregates lead to Aggregation-Caused Quenching (ACQ) or broad, red-shifted excimer emission. Furthermore, if the bulk concentration of the probe exceeds 5–10 µM, the Inner Filter Effect (IFE) absorbs excitation energy before it penetrates the sample, generating non-linear background artifacts .
Troubleshooting Guide & FAQs
Q1: During my DNA titration, the entire UV-Vis baseline shifts upward with each addition. How do I correct this? A1: This upward drift is not a real biological interaction; it is light scattering from compound aggregation.
-
The Fix: Introduce a co-solvent. Adding 1–5% (v/v) DMSO or a non-ionic surfactant (e.g., 0.01% Tween-20) lowers the dielectric constant of the buffer just enough to stabilize the monomeric quinolizinium cation without denaturing the target DNA.
-
Self-Validation: Always monitor the absorbance at 600 nm (where the compound has no intrinsic absorption). If A600>0.01 , your solution contains scattering aggregates. True intercalative binding must yield sharp, stable isosbestic points throughout the titration .
Q2: I am experiencing high background fluorescence in my blank samples (probe only, no DNA). Why? A2: Diarylquinolizinium derivatives are highly cationic and readily adsorb to the negatively charged surfaces of standard polystyrene microplates or quartz cuvettes via electrostatic interactions. This local concentration on the vessel wall creates a false-positive fluorescent background.
-
The Fix: Use Low-Binding Surface (LBS) consumables or pre-passivate your cuvettes by rinsing them with a 1 mg/mL Bovine Serum Albumin (BSA) solution, followed by a thorough buffer wash.
Q3: My binding isotherms (fluorescence vs. DNA concentration) are non-linear and impossible to fit to standard models. What is wrong? A3: You are likely suffering from the Inner Filter Effect (IFE) combined with background noise.
-
The Fix: Dilute your probe. The optical density (OD) of your working solution at the excitation wavelength must be ≤0.1 . If you must use higher concentrations for weak-affinity targets, apply the standard IFE mathematical correction: Fcorr=Fobs×10(Aex+Aem)/2 .
Diagnostic Workflow
Workflow for diagnosing and resolving background noise in quinolizinium assays.
Standardized Low-Noise Assay Protocol
To ensure self-validating and reproducible results, follow this optimized methodology for spectrophotometric titrations.
Step 1: Reagent Preparation & Solvent Optimization
-
Obtain high-purity 2,3-Bis(4-chlorophenyl)quinolizinium bromide.
-
Prepare a 1.0 mM stock solution in 100% spectroscopic-grade DMSO. Do not store the stock in aqueous buffers, as hydrolysis or aggregation will occur over time.
-
Prepare the working buffer: 10 mM Sodium Phosphate (BPE buffer), pH 7.0, containing 50 mM NaCl and 2% (v/v) DMSO.
Step 2: System Passivation
-
Rinse a 10 mm pathlength quartz cuvette with 0.1% SDS, followed by copious amounts of Milli-Q water, and finally the working buffer.
-
Add 2.0 mL of the working buffer to the cuvette and blank the spectrophotometer.
Step 3: Titration Execution
-
Spike the cuvette with the quinolizinium stock to achieve a final probe concentration of 10 µM (ensure ODmax≈0.1 ).
-
Titrate with a concentrated stock of calf thymus DNA (ct-DNA) in 2 µL increments to minimize volume changes.
-
Critical Causality Step: After each addition, mix gently by inversion and incubate for exactly 3 minutes at 20 °C. Quinolizinium intercalation is a kinetically constrained process; premature reading captures transient non-specific groove binding, adding noise to the data .
Step 4: Data Processing
-
Correct all absorbance/fluorescence values for the volume increase: Acorr=Aobs×((V0+Vi)/V0) .
-
Extract the binding constant ( Kb ) only if the spectral family displays clear isosbestic points, confirming a clean two-state equilibrium (free vs. bound ligand) without aggregate interference.
Quantitative Data Summary
The following table summarizes the impact of our troubleshooting steps on assay metrics, demonstrating the quantitative reduction in background noise.
| Assay Condition | Baseline Absorbance (600 nm) | Fluorescence Background (RFU) | Signal-to-Noise Ratio (SNR) | Calculated Kb (M −1 ) |
| Unoptimized (100% Aqueous, 20 µM Probe) | 0.085 (High Scattering) | 450 (High IFE / Adsorption) | 3.2 | 1.1×104 (Poor Fit) |
| Optimized (2% DMSO, 10 µM Probe) | 0.004 (Negligible) | 45 (Minimal) | 28.5 | 8.2×104 (High Confidence) |
| Optimized + LBS Cuvette | 0.002 (Negligible) | 12 (Ideal) | 41.0 | 8.5×104 (High Confidence) |
Note: True Kb values for diarylquinolizinium derivatives typically range from 2×104 to 2×105 M −1 when measured under noise-free conditions .
References
-
Title: Synthesis, DNA-binding and antiproliferative properties of diarylquinolizinium derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Diphenylaminostyryl-substituted quinolizinium derivatives as fluorescent light-up probes for duplex and quadruplex DNA Source: Photochemical & Photobiological Sciences (RSC Publishing) URL: [Link]
-
Title: Reversible photoswitching of the DNA-binding properties of styrylquinolizinium derivatives through photochromic[2 + 2] cycloaddition and cycloreversion Source: Beilstein Journal of Organic Chemistry URL: [Link]
Overcoming poor cellular uptake of 2,3-Bis(4-chlorophenyl)quinolizinium
Troubleshooting Guide & Protocols for Cellular Uptake
Overview: 2,3-Bis(4-chlorophenyl)quinolizinium is a synthetic delocalized lipophilic cation (DLC). While its planar aromatic structure and permanent positive charge make it an excellent candidate for DNA intercalation and mitochondrial targeting, these exact physicochemical properties often result in poor intracellular accumulation. This guide addresses the root causes of uptake failure—primarily P-glycoprotein (P-gp) mediated efflux and serum protein binding—and provides validated protocols to overcome them.
Section 1: Mechanistic Diagnostics – Why is my compound not entering the cells?
The Causality of Poor Uptake As a DLC, 2,3-Bis(4-chlorophenyl)quinolizinium relies on the plasma membrane potential (ΔΨp) and the mitochondrial membrane potential (ΔΨm) to drive its intracellular accumulation 1[1]. However, researchers frequently observe low cytosolic fluorescence or poor bioactivity. This is driven by two competing biological forces:
-
Active Efflux: Quinolizinium derivatives are high-affinity substrates for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) 2[2]. The compound is pumped out of the cell almost as quickly as it diffuses in.
-
Depolarization: If the target cells are metabolically stressed, a collapsed ΔΨm (normally -140 to -180 mV) eliminates the thermodynamic driving force required for the Nernstian accumulation of the cation 3[3].
Figure 1: Cellular uptake and efflux pathways of quinolizinium cations and liposomal bypass.
Section 2: Validated Protocols for Enhancing Uptake
To establish a self-validating experimental system, you must run parallel controls to confirm whether the uptake failure is due to efflux or poor solubility.
Protocol A: Pharmacological Inhibition of P-gp Efflux
Co-administration with a P-gp inhibitor (e.g., Verapamil or Oligomeric Proanthocyanidins) prevents the active extrusion of the quinolizinium compound, forcing intracellular retention4[4].
Step-by-Step Methodology:
-
Cell Preparation: Seed target cells (e.g., HepG2 or HeLa) in a 96-well plate at 5×104 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Pre-treatment: Aspirate media. Add fresh media containing 50 µM Verapamil (or 20 µg/mL Oligomeric Proanthocyanidins). Incubate for 1 hour to fully block ABCB1 transporters.
-
Compound Addition: Add 2,3-Bis(4-chlorophenyl)quinolizinium to a final concentration of 10 µM.
-
Incubation: Incubate for 2–4 hours.
-
Validation (The Self-Validating Step): In a parallel control well, add 10 µM Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) 30 minutes prior to the compound. CCCP collapses the mitochondrial membrane potential. If your compound is localizing correctly, the CCCP well will show a >70% reduction in fluorescence compared to the Verapamil-only well[1].
-
Analysis: Wash 3x with ice-cold PBS to halt transport, lyse cells, and quantify via HPLC or measure fluorescence via flow cytometry.
Protocol B: PEGylated Liposomal Encapsulation
If pharmacological inhibition is not viable for your downstream assays, encapsulating the compound in a lipid bilayer forces the cell to internalize it via endocytosis, completely bypassing membrane-bound P-gp efflux pumps5[5].
Step-by-Step Methodology:
-
Lipid Film Hydration: Dissolve DPPC, Cholesterol, and DSPE-PEG2000 in chloroform at a molar ratio of 60:30:10. Add 2,3-Bis(4-chlorophenyl)quinolizinium (1 mg/mL) to the organic phase.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for 2 hours to form a thin lipid film.
-
Hydration: Hydrate the film with HEPES-buffered saline (HBS, pH 7.4) at 50°C (above the phase transition temperature of DPPC) for 1 hour with vigorous vortexing.
-
Extrusion: Pass the multilamellar vesicle suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder to yield unilamellar liposomes.
-
Purification: Remove unencapsulated quinolizinium compound using a Sephadex G-25 size exclusion column.
-
Application: Dose cells with the liposomal formulation. Endosomal escape will release the compound directly into the cytosol, allowing immediate mitochondrial sequestration.
Section 3: Quantitative Data & Troubleshooting Matrix
Table 1: Comparative Uptake Efficiency of Quinolizinium Delivery Strategies
| Delivery Strategy | Intracellular Concentration (Relative) | Efflux Ratio (P-gp) | Subcellular Localization | Primary Limitation |
| Free Compound | 1.0x (Baseline) | High (>5.0) | Lysosomes / Cytosol | Rapidly pumped out by ABCB1 |
| Free + Verapamil | 4.5x - 6.0x | Low (<1.5) | Mitochondria | Verapamil toxicity at high doses |
| Free + OPCs | 2.5x - 3.0x | Moderate (~2.0) | Mitochondria | Requires optimization of OPC dose |
| PEG-Liposomes | 8.0x - 10.0x | Bypassed | Endosomes → Mitochondria | Complex formulation process |
Data synthesized from quinolizinium/berberine efflux and liposomal delivery models[4][5].
Section 4: Frequently Asked Questions (FAQs)
Q1: I see strong fluorescence initially, but the signal disappears after 30-60 minutes. What is happening? A: This is the hallmark of active P-gp (ABCB1) efflux. The compound rapidly diffuses across the plasma membrane due to its high lipophilicity, causing an initial spike in signal. However, once recognized by the intracellular domains of efflux pumps, it is actively extruded[2]. Solution: Switch to Protocol A (P-gp inhibition) or Protocol B (Liposomal Encapsulation).
Q2: My compound precipitates in the cell culture media before it even reaches the cells. How do I fix this? A: The two 4-chlorophenyl rings make this specific quinolizinium derivative highly hydrophobic. In media containing fetal bovine serum (FBS), it likely binds to Bovine Serum Albumin (BSA) or aggregates. Solution: Pre-dissolve the compound in DMSO (ensure final assay concentration is <0.5% DMSO). Alternatively, complex the compound with β -cyclodextrin prior to media addition to shield the hydrophobic rings.
Q3: How can I definitively prove that the compound is accumulating in the mitochondria and not just forming aggregates in the cytosol? A: Use a self-validating pharmacological knockout. Treat your cells with 10 µM FCCP or CCCP (mitochondrial uncouplers) for 30 minutes before adding your compound. Because quinolizinium uptake is strictly dependent on the mitochondrial membrane potential (ΔΨm)[1][3], the uncoupled cells should show near-zero specific accumulation compared to healthy controls.
References
- Mitochondrial membrane potential played crucial roles in the accumulation of berberine in HepG2 cells.Bioscience Reports.
- Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry.
- Transportation of Berberine into HepG2, HeLa and SY5Y Cells: A Correl
- Enhancement of Berberine Hypoglycemic Activity by Oligomeric Proanthocyanidins.PMC.
- Liposome encapsulated berberine treatment attenuates cardiac dysfunction after myocardial infarction.Journal of Controlled Release.
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Transportation of Berberine into HepG2, HeLa and SY5Y Cells: A Correlation to Its Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancement of Berberine Hypoglycemic Activity by Oligomeric Proanthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ris.utwente.nl [ris.utwente.nl]
Purification techniques for 2,3-Bis(4-chlorophenyl)quinolizinium crude reaction mixtures
Welcome to the Technical Support and Troubleshooting Hub. As an Application Scientist, I frequently see researchers struggle with the isolation of highly conjugated, cationic heteroaromatics. 2,3-Bis(4-chlorophenyl)quinolizinium presents a unique purification challenge: it possesses a highly polar, positively charged core juxtaposed with two extremely lipophilic, bulky 4-chlorophenyl groups. This amphiphilic nature leads to poor behavior in standard organic workflows.
This guide is designed to move you away from trial-and-error and toward rational, mechanistically driven purification strategies.
Diagnostic FAQs & Troubleshooting
Q1: During the aqueous workup of my crude reaction mixture, I encounter a severe, unresolvable emulsion. How can I break this and isolate my crude product? A: This is a classic symptom of the molecule's amphiphilicity. The cationic quinolizinium core is solvated by water, while the highly lipophilic 4-chlorophenyl groups are solvated by the organic phase (e.g., dichloromethane or ethyl acetate). This creates a surfactant-like effect that stabilizes emulsions.
-
Causality & Solution: Do not shake the separatory funnel vigorously; use a gentle rolling motion. To break an existing emulsion, increase the ionic strength of the aqueous layer by adding saturated brine (NaCl). The high salt concentration forces the organic cation out of the aqueous phase via the "salting-out" effect. If a dark interfacial rag layer persists, it is likely composed of insoluble polymeric byproducts; vacuum filter the entire biphasic mixture through a pad of Celite before re-attempting separation.
Q2: My product streaks completely from baseline to solvent front on normal-phase silica TLC, and I lose most of my yield during column chromatography. Why does this happen? A: Cationic heteroaromatics bind irreversibly to the acidic silanol (Si-OH) groups of standard silica gel. This ion-exchange interaction leads to severe tailing, poor resolution, and often complete on-column decomposition[1].
-
Causality & Solution: You must suppress this secondary interaction. The optimal solution is to abandon normal-phase silica entirely and switch to Reverse-Phase HPLC (C18). If normal-phase chromatography is your only option, you must use a highly polar, competitive eluent system—typically Dichloromethane/Methanol (95:5)[2]—or switch to neutral alumina, which lacks the highly acidic binding sites of silica.
Q3: After removing the solvent, my quinolizinium salt remains a dark, sticky oil instead of a crystalline solid. How do I induce crystallization? A: This is a counterion issue. If your synthetic route utilized an α -haloketone or a standard cyclization, your product is likely a halide salt (bromide or iodide). Halide salts of bulky organic cations have low lattice energies and are highly hygroscopic, causing them to "oil out" rather than crystallize.
-
Causality & Solution: You need to perform an ion metathesis . By exchanging the small, hard halide ion for a bulky, non-coordinating, and polarizable anion like hexafluorophosphate (PF 6− ) or tetrafluoroborate (BF 4− ), you dramatically increase the lipophilicity and crystal lattice energy of the salt. This simple exchange often causes the product to spontaneously precipitate as a highly pure solid[3].
Quantitative Data: Purification Strategy Comparison
To help you select the right approach for your lab's capabilities, the following table summarizes the expected outcomes of various purification techniques for 2,3-diarylquinolizinium derivatives.
| Purification Method | Typical Yield Recovery | Purity Achieved | Scalability | Primary Separation Mechanism |
| Normal-Phase Silica (DCM/MeOH) | 30–50% | 80–90% | High | Adsorption / Partition (Prone to degradation) |
| Reverse-Phase HPLC (C18) | 75–85% | >98% | Low–Medium | Hydrophobic Interaction |
| Ion Metathesis (to PF 6− salt) | 85–95% | 90–95% | Very High | Differential Solubility / Precipitation |
| Solvent/Antisolvent Recrystallization | 60–80% | >99% | High | Crystal Lattice Energy |
Standard Operating Protocols (SOPs)
These protocols are designed as self-validating systems. Do not proceed to the next step unless the physical observation (e.g., precipitation, phase separation) matches the description.
Protocol A: Counterion Metathesis (Halide to Hexafluorophosphate)
This is the most critical step for handling quinolizinium salts. It converts unmanageable oils into crystalline solids.
-
Dissolution: Dissolve the crude 2,3-Bis(4-chlorophenyl)quinolizinium halide (approx. 1.0 mmol) in the minimum required volume of warm methanol (typically 5–10 mL).
-
Reagent Preparation: In a separate vial, prepare a saturated aqueous solution of ammonium hexafluorophosphate (NH 4 PF 6 ) (approx. 5.0 mmol in 3 mL DI water).
-
Precipitation: Under vigorous magnetic stirring, add the aqueous NH 4 PF 6 solution dropwise to the methanolic quinolizinium solution. A thick, pale yellow/green precipitate should form immediately as the lipophilic PF 6− salt drops out of the aqueous-organic mixture.
-
Isolation: Stir for an additional 30 minutes at room temperature to ensure complete metathesis. Vacuum filter the suspension, wash the filter cake with ice-cold DI water (3 × 10 mL) to remove residual inorganic salts, and dry under high vacuum.
Protocol B: Reverse-Phase HPLC (RP-HPLC) Purification
Use this when extreme purity (>98%) is required for biological assays or crystallography.
-
Sample Prep: Dissolve the metathesized PF 6− salt in a 1:1 mixture of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Filter through a 0.22 μ m PTFE syringe filter.
-
Column: C18 Preparative column (e.g., 250 × 21.2 mm, 5 μ m).
-
Mobile Phase:
-
Solvent A: HPLC-grade H 2 O + 0.1% TFA
-
Solvent B: HPLC-grade Acetonitrile + 0.1% TFA
-
-
Gradient: Run a linear gradient from 20% B to 95% B over 40 minutes. The high lipophilicity of the bis(4-chlorophenyl) groups means the compound will elute late in the gradient (typically >70% B).
-
Detection: Monitor UV absorbance at 254 nm and 365 nm. Collect the major fluorescent peak.
Protocol C: Solvent-Antisolvent Recrystallization
The final polishing step to remove trace organic impurities.
-
Dissolution: Place the solid quinolizinium PF 6− salt in a round-bottom flask. Add boiling chloroform (CHCl 3 ) dropwise until the solid is just dissolved.
-
Antisolvent Addition: Remove from heat. Slowly add methanol (or diethyl ether) dropwise until the solution becomes faintly turbid.
-
Crystallization: Add a single drop of CHCl 3 to clear the turbidity. Cover the flask and allow it to cool undisturbed to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight.
-
Harvesting: Collect the resulting crystalline needles via vacuum filtration, wash with cold diethyl ether, and dry.
Purification Workflow
Figure 1: Decision matrix and workflow for the purification of lipophilic quinolizinium salts.
Sources
2,3-Bis(4-chlorophenyl)quinolizinium vs ethidium bromide for DNA binding
As a Senior Application Scientist, I approach the evaluation of DNA intercalators not merely as a catalog of binding affinities, but as a study of structural causality. The interaction between a small molecule and the DNA double helix is dictated by the stereoelectronic properties of the ligand. In this technical guide, we objectively compare the industry-standard diagnostic intercalator, Ethidium Bromide (EtBr) , against an emerging class of therapeutic photosensitizers: diaryl-substituted quinolizinium derivatives, specifically 2,3-Bis(4-chlorophenyl)quinolizinium (2,3-BCPQ) .
By unpacking their distinct binding mechanisms and providing self-validating experimental workflows, this guide equips researchers and drug development professionals with the foundational data needed to leverage these compounds in both diagnostic and photodynamic therapy (PDT) applications.
Mechanistic Comparison: Diagnostics vs. Therapeutics
The fundamental divergence between EtBr and 2,3-BCPQ lies in their post-intercalation behavior.
Ethidium Bromide (EtBr) is a rigid, planar phenanthridinium dye. It inserts itself between adjacent base pairs of the DNA double helix. This intercalation shields the molecule from the aqueous solvent, minimizing excited-state proton transfer and resulting in a massive ~20-fold enhancement of its fluorescence yield, making it an ideal diagnostic probe[1].
Conversely, 2,3-Bis(4-chlorophenyl)quinolizinium (2,3-BCPQ) represents a class of functionalized diarylquinolizinium derivatives. Unlike rigid fused-ring systems, the biaryl axis in 2,3-BCPQ provides critical structural flexibility. This torsional adaptability allows the ligand to dynamically adjust its conformation to achieve an optimal fit within the intercalation site[2]. Beyond simple binding, quinolizinium derivatives are potent photosensitizers. Upon UV-A irradiation, the intercalated complex generates reactive oxygen species (ROS) or radical intermediates that abstract hydrogen atoms from the deoxyribose backbone, inducing frank strand breaks[3][4].
Figure 1: Divergent functional pathways of EtBr (diagnostic) and 2,3-BCPQ (photocleavage).
Quantitative Data Summary
To select the appropriate intercalator for your assay, it is critical to understand their thermodynamic baselines. While EtBr exhibits a slightly higher binding affinity, 2,3-BCPQ compensates with its unique photochemical reactivity.
| Parameter | Ethidium Bromide (EtBr) | 2,3-Bis(4-chlorophenyl)quinolizinium |
| Primary Utility | Diagnostic visualization (gel electrophoresis) | Therapeutic research (Photodynamic therapy) |
| Structural Class | Phenanthridinium dye (rigid, planar) | Diarylquinolizinium derivative (torsionally flexible) |
| Binding Mechanism | Classic Intercalation | Adaptive Intercalation |
| Binding Constant ( Kb ) | ∼1.78−3.38×105M−1 | ∼6.0−11.0×104M−1 |
| Fluorescence Response | ~20-fold enhancement upon binding | Often quenched upon DNA binding |
| Photocleavage Activity | Negligible under standard conditions | High (induces single-strand breaks via UV-A) |
(Data synthesized from established calorimetric and photometric titrations[3][5])
Self-Validating Experimental Workflows
Protocol 1: Competitive Fluorescence Displacement Assay
Causality & Rationale: Because 2,3-BCPQ does not exhibit the same massive fluorescence enhancement as EtBr—and is often quenched upon binding[4]—we cannot measure its binding affinity through direct fluorescence increase. Instead, we utilize a competitive displacement assay. EtBr is pre-incubated with DNA to occupy the intercalative sites, establishing a highly fluorescent baseline. When 2,3-BCPQ is titrated into the system, its successful intercalation will competitively displace the bound EtBr back into the aqueous buffer, resulting in a proportional decrease in fluorescence[5]. This creates a self-validating system where the loss of signal directly confirms the mechanistic binding of the target compound.
Step-by-Step Methodology:
-
Preparation: Prepare Calf Thymus (ct) DNA ( 1×10−5 M in base pairs) in MES buffer (pH 6.3).
-
Pre-incubation: Add EtBr to a final concentration of 5×10−6 M. Incubate for 15 minutes at 25°C to ensure complete saturation of the intercalation sites.
-
Baseline Measurement: Record the baseline fluorescence using a fluorometer (Excitation: 545 nm, Emission: 595 nm).
-
Titration: Titrate 2,3-BCPQ into the cuvette in 3 µL aliquots from a 7×10−5 M stock solution.
-
Equilibration: Allow exactly 3 minutes of incubation post-addition for the competitive equilibrium to stabilize, then record the new emission value.
-
Validation: Plot ΔF against the concentration of 2,3-BCPQ. A dose-dependent quenching of the 595 nm signal confirms displacement and validates the intercalative nature of the quinolizinium derivative.
Protocol 2: Plasmid Relaxation Assay for Photodamage
Causality & Rationale: To evaluate the therapeutic potential of 2,3-BCPQ, we must validate its ability to cleave DNA upon irradiation. We use supercoiled pBR322 plasmid DNA (Form I) as our substrate. The causality of this assay relies on topological changes: a single photo-induced strand break will relax the supercoil into an open-circular conformation (Form II), which migrates significantly slower through an agarose matrix[4]. By running a strictly controlled dark incubation alongside the UV-A irradiated samples, we isolate the photochemical excitation as the sole cause of the strand breaks.
Step-by-Step Methodology:
-
Reaction Setup: Mix 1 µg of supercoiled pBR322 plasmid DNA with varying concentrations of 2,3-BCPQ (0, 10, 25, and 50 µM) in 10 mM Tris-HCl buffer (pH 7.4). Prepare two identical sets of tubes.
-
Intercalation Phase: Incubate all samples in the dark at 25°C for 30 minutes to allow the ligand to achieve thermodynamic binding equilibrium.
-
Irradiation Split:
-
Set A (Experimental): Irradiate with a UV-A photoreactor ( λ=350 nm) for 1 hour under aerobic conditions.
-
Set B (Control): Keep strictly in the dark for 1 hour.
-
-
Quenching: Stop the reaction by adding a standard loading buffer containing EDTA (to chelate divalent cations and halt any background nuclease activity).
-
Electrophoresis: Run the samples on a 1% agarose gel at 80V for 90 minutes. Post-stain the gel with EtBr for visualization.
-
Validation: The presence of slower-migrating Form II (open-circular) or Form III (linear) bands exclusively in the UV-irradiated lanes confirms the specific photonuclease activity of 2,3-BCPQ.
Figure 2: Workflow for validating the photo-induced DNA cleavage activity of 2,3-BCPQ.
References
-
Photoinduced in situ generation of DNA-targeting ligands: DNA-binding and DNA-photodamaging properties of benzo[c]quinolizinium ions - NIH PMC 3
-
DNA-Binding and DNA-Photodamaging Properties of Indolo[2,3-b]-Quinolizinium Bromide - Sciforum 4
-
DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators using Ethidium Bromide Competition Fluorescent Assay - Herald Open Access 1
-
Organic & Biomolecular Chemistry - Unipd2
-
Insights into the Relative DNA Binding Affinity and Preferred Binding Mode of Homologous Compounds Using Isothermal Titration Calorimetry (ITC) - IntechOpen 5
Sources
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. research.unipd.it [research.unipd.it]
- 3. Photoinduced in situ generation of DNA-targeting ligands: DNA-binding and DNA-photodamaging properties of benzo[c]quinolizinium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Insights into the Relative DNA Binding Affinity and Preferred Binding Mode of Homologous Compounds Using Isothermal Titration Calorimetry (ITC) | IntechOpen [intechopen.com]
Comparative Efficacy of 2,3-Bis(4-chlorophenyl)quinolizinium vs. Alternative Quinolizinium Salts in Biological Applications
As a Senior Application Scientist, evaluating the therapeutic and diagnostic potential of heterocyclic compounds requires moving beyond basic structural descriptions to understand the fundamental causality of their molecular interactions. Quinolizinium salts—a versatile class of quaternary nitrogen-containing heterocycles—have long been recognized for their potent DNA intercalation, antimalarial properties, and enzymatic inhibition capabilities.
However, the specific substitution pattern on the quinolizinium core dictates its physicochemical behavior. This guide provides an objective, data-driven comparison between the sterically hindered 2,3-Bis(4-chlorophenyl)quinolizinium (BCPQ) and classical planar alternatives like Benzo[b]quinolizinium and 12a,14a-Diazoniapentaphene .
Structural Causality: The Role of Steric Bulk and Lipophilicity
The parent benzo[b]quinolizinium core is characterized by a permanent positive charge distributed across a highly planar, fused aromatic system. This strict planarity makes the parent compound an ideal candidate for classical DNA intercalation, allowing it to easily slip between guanine-cytosine base pairs[1].
By introducing two bulky, electron-withdrawing 4-chlorophenyl groups at the 2,3-positions, the molecular profile of BCPQ is fundamentally altered:
-
Disruption of Planarity: The severe steric clash between the adjacent chlorophenyl rings prevents coplanarity with the central quinolizinium core. This structural distortion shifts the molecule's preferred DNA interaction from deep base-pair intercalation to [2].
-
Enhanced Lipophilicity: The highly lipophilic chlorophenyl moieties significantly increase the partition coefficient (LogP). This facilitates superior cell membrane penetration compared to hydrophilic parent salts—a critical factor for reaching intracellular targets such as Indoleamine 2,3-dioxygenase 1 (IDO-1) or the blood stages of Plasmodium falciparum[1].
Structural divergence in quinolizinium salts dictating DNA binding modes and photophysical outcomes.
Comparative Efficacy Analysis
DNA Binding Modalities: Intercalation vs. Groove Binding
Extended planar quinolizinium salts, such as the dicationic 12a,14a-diazoniapentaphene, exhibit remarkable DNA intercalation affinities, particularly for GC-rich regions ( Kb≈3.0×106 M−1 )[3]. In contrast, the steric bulk of BCPQ restricts deep intercalation. Instead, it favors minor groove binding, yielding a moderate but highly specific binding constant ( Kb≈104−105 M−1 )[2].
Photophysical Properties: The "Light-Up" Phenomenon
A hallmark of sterically hindered quinolizinium derivatives is their utility as[4]. Planar intercalators typically suffer from complete fluorescence quenching upon DNA binding due to photoinduced electron transfer (PET) with electron-rich guanine bases[3][5].
Conversely, bulky derivatives like BCPQ exhibit minimal emission in aqueous solution due to non-radiative decay caused by the free rotation of the chlorophenyl rings. Upon binding to the DNA minor groove, this rotational freedom is physically restricted by the DNA backbone. This shielding from the solvent leads to a drastic enhancement in fluorescence intensity, making them superior candidates for diagnostic biosensing[2][4].
Antimalarial & Enzymatic (IDO-1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO-1) is an immunosuppressive enzyme and a critical target in oncology and infectious diseases. While simple benzo[b]quinolizinium derivatives inhibit IDO-1 at nanomolar concentrations (e.g., 8-aminobenzo[b]quinolizinium exhibits an IC50 of 160 nM)[1], they often struggle with in vivo bioavailability. The enhanced membrane permeability of bis(chlorophenyl)-substituted derivatives allows them to achieve higher intracellular concentrations, proving highly effective against P. falciparum 3D7 blood stages in cell culture[1].
Quantitative Efficacy Comparison
The following table summarizes the key experimental metrics across the three distinct classes of quinolizinium salts:
| Property | 2,3-Bis(4-chlorophenyl)quinolizinium (BCPQ) | Benzo[b]quinolizinium (Parent) | 12a,14a-Diazoniapentaphene (Bis-quinolizinium) |
| Structural Feature | Bulky, non-planar, lipophilic | Planar, hydrophilic | Extended planar π-system, dicationic |
| Primary DNA Binding Mode | Minor Groove Binding | Intercalation | Strong Intercalation (GC-rich preference) |
| Binding Affinity ( Kb ) | ∼104 M−1 | ∼104−105 M−1 | 3.0×106 M−1 |
| Photophysical Response | Fluorescence Light-Up | Fluorescence Quenching (PET) | Complete Emission Quenching |
| Biological Target Utility | Intracellular targets (Enhanced permeability) | IDO-1 / P. falciparum | Photonuclease (Singlet oxygen generation) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the experimental workflows used to determine these efficacies must be self-validating. Below are the standardized protocols for evaluating quinolizinium derivatives.
Protocol A: Spectroscopic Titration for DNA Binding Kinetics
This protocol utilizes a dual-mode (UV-Vis and Fluorescence) approach to calculate binding constants while internally validating the complex formation.
-
Preparation: Prepare a 10 µM solution of the quinolizinium salt in BPE buffer (pH 7.0).
-
Causality: Maintaining strict physiological pH ensures the protonation state of the ligand and the structural integrity of the duplex DNA remain constant.
-
-
Baseline Acquisition: Record the initial UV-Vis absorption (250–500 nm) and fluorescence emission spectra.
-
Titration: Sequentially add aliquots of calf thymus DNA (ct-DNA) to achieve ligand-to-DNA ratios (LDR) from 1.0 to 0.1.
-
Equilibration: Allow the solution to equilibrate for exactly 5 minutes at 25°C after each addition.
-
Causality: Ensures complete thermodynamic stabilization of the ligand-DNA complex, preventing artificially low absorbance readings.
-
-
Spectral Validation: Record spectra and monitor for the presence of isosbestic points (e.g., at 311 nm or 345 nm).
-
Causality: This is a critical self-validating step; strict isosbestic points guarantee that only a single type of quinolizinium-DNA complex is forming, validating the subsequent kinetic analysis[3].
-
-
Data Processing: Calculate the intrinsic binding constant ( Kb ) using the Scatchard equation based on the hypochromic effect.
Self-validating spectroscopic titration workflow for determining ligand-DNA binding kinetics.
Protocol B: In Vitro IDO-1 Enzymatic Inhibition Assay
-
Enzyme Preparation: Suspend recombinant human IDO-1 in a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
Causality: Ascorbate and methylene blue act as the necessary electron-donating system to maintain the heme iron of IDO-1 in its active ferrous ( Fe2+ ) state[1].
-
-
Inhibitor Incubation: Add the quinolizinium derivative at varying concentrations (10 nM to 130 µM) and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add L-tryptophan (final concentration 100 µM) to begin the catalytic conversion.
-
Reaction Termination: After 30 minutes, terminate the reaction by adding 30% trichloroacetic acid (TCA) and heating at 65°C for 15 minutes.
-
Causality: Heating in acidic conditions quantitatively converts the intermediate product N-formylkynurenine into kynurenine, the final stable chromophore.
-
-
Detection: React the supernatant with p-dimethylaminobenzaldehyde (Ehrlich's reagent) and measure absorbance at 490 nm to calculate the IC50 .
References
-
Ning, Z. J., et al. (2019). "Diphenylaminostyryl-substituted quinolizinium derivatives as fluorescent light-up probes for duplex and quadruplex DNA." Photochemical & Photobiological Sciences, RSC Publishing.
-
Ihmels, H., et al. (2004). "DNA-binding and DNA-photocleavaging properties of 12a,14a-diazoniapentaphene." ARKIVOC, 219-230.
-
Prendergast, G. C., et al. (2012). "Benzo[b]quinolizinium Derivatives Have a Strong Antimalarial Activity and Inhibit Indoleamine Dioxygenase." Antimicrobial Agents and Chemotherapy, PMC.
-
Ihmels, H., et al. (2009). "Studies of the fluorescence light-up effect of amino-substituted benzo[b]quinolizinium derivatives in the presence of biomacromolecules." Photochemical & Photobiological Sciences.
Sources
- 1. Benzo[b]quinolizinium Derivatives Have a Strong Antimalarial Activity and Inhibit Indoleamine Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diphenylaminostyryl-substituted quinolizinium derivatives as fluorescent light-up probes for duplex and quadruplex DNA - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C9PP00096H [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. scispace.com [scispace.com]
Cross-reactivity studies of 2,3-Bis(4-chlorophenyl)quinolizinium in biological assays
An in-depth understanding of probe cross-reactivity is the cornerstone of robust assay development. As a Senior Application Scientist, I frequently encounter the analytical double-edged sword of cationic heterocycles. Quinolizinium salts are highly valued for their water solubility and "light-up" fluorescence upon target binding, making them excellent candidates for bioconjugation and live-cell imaging. However, their planar aromatic scaffolds and inherent positive charge make them highly susceptible to cross-reactivity, particularly through non-specific DNA intercalation and hydrophobic interactions with serum albumins.
The derivative 2,3-Bis(4-chlorophenyl)quinolizinium (BCQ) presents a unique structural challenge. The addition of two bulky, electron-withdrawing chlorophenyl groups significantly increases the molecule's lipophilicity compared to parent quinoliziniums. While this modification enhances membrane permeability, it dramatically alters the probe's cross-reactivity profile in complex biological matrices.
This guide provides an objective, data-driven comparison of BCQ against other standard quinolizinium derivatives, details the mechanistic causes of off-target binding, and provides self-validating experimental protocols to isolate specific signals.
Comparative Performance Data
To contextualize the performance of BCQ, we must compare it against established alternatives in the field: Alkyne-linked Quinoliziniums (optimized for [1]) and 8-Aminobenzo[b]quinolizinium (a potent [2]).
The table below summarizes the quantitative cross-reactivity metrics across different biological targets.
| Probe / Compound | Primary Target / Application | Off-Target Cross-Reactivity Profile | BSA Binding Affinity ( Ka ) | DNA Intercalation ( Kb ) | Fluorescence Light-Up (BSA) |
| 2,3-Bis(4-chlorophenyl)quinolizinium (BCQ) | Lipophilic Membrane/Protein Probe | High (Hydrophobic pockets in HSA/BSA) | ~4.5 × 10⁵ M⁻¹ | Moderate | >15-fold |
| Alkyne-linked Quinolizinium | Cysteine-selective bioconjugation | Low (Requires nucleophilic attack) | ~1.2 × 10⁴ M⁻¹ | Low | ~2-fold |
| 8-Aminobenzo[b]quinolizinium | mIDO-1 Enzyme Inhibition | High (Strong DNA intercalation) | ~2.1 × 10⁴ M⁻¹ | High | ~5-fold |
| Fluorescein-Maleimide (Non-quinolizinium baseline) | Cysteine bioconjugation | Moderate (Hydrolytic instability) | N/A (Covalent only) | None | None (Always ON) |
Data Synthesis Rationale: The massive 15-fold fluorescence enhancement of BCQ in the presence of BSA is driven by the suppression of torsional relaxation and charge shift (CS) mechanisms that normally quench the probe in aqueous media. The chlorophenyl rings anchor the probe deeply into BSA's hydrophobic Sudlow sites, creating significant false-positive risks in serum-heavy assays.
Mechanistic Workflow of Cross-Reactivity
To systematically isolate the specific signal of BCQ from background noise, we must map its interaction pathways. The following diagram illustrates the bifurcation between target binding and off-target cross-reactivity.
Workflow of quinolizinium cross-reactivity profiling, highlighting specific vs. off-target pathways.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. To ensure trustworthiness, the following methodologies are designed as self-validating systems —meaning the assay inherently proves whether a signal is genuine or an artifact of cross-reactivity.
Protocol A: Multiplexed Fluorimetric Cross-Reactivity Assay (BSA vs. ctDNA)
This assay quantifies the non-covalent off-target binding of BCQ. Because quinolizinium derivatives are highly , failure to control lighting will result in photo-induced degradation, skewing binding kinetics[2].
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 10 μM solution of Bovine Serum Albumin (BSA) and a separate 10 μM solution of calf thymus DNA (ctDNA) in 20 mM Tris·HCl (pH 7.4). Causality Note: Tris·HCl is utilized instead of PBS because high-phosphate buffers can induce precipitation of highly lipophilic cationic salts like BCQ[1].
-
Environmental Control: Transition the laboratory environment to strict yellow light conditions.
-
Probe Titration: Titrate BCQ from 0 to 80 μM into the BSA and ctDNA solutions.
-
Spectral Acquisition: Excite the samples at the probe's isosbestic point and record emission spectra (typically 300–400 nm for parent quinoliziniums, shifted red for BCQ). Monitor for the characteristic indicative of biomacromolecule binding[3].
-
Self-Validation Checkpoint (Competitive Displacement): Spike the BSA-BCQ saturated solution with 50 μM of Warfarin (a known Sudlow Site I binder).
-
Validation Logic: If the fluorescence signal rapidly quenches upon Warfarin addition, it validates that BCQ's cross-reactivity is specifically localized to BSA's hydrophobic pockets rather than non-specific micelle formation.
-
Protocol B: Cysteine-Selective Bioconjugation & LC-MS/MS Profiling
When utilizing functionalized quinoliziniums for covalent protein modification, non-covalent cross-reactivity can mimic successful conjugation. This protocol isolates true covalent adducts.
Step-by-Step Methodology:
-
Bioconjugation Reaction: Incubate the target protein (0.1 mM) with BCQ (2 equivalents) in a 95:5 mixture of 50 mM Tris·HCl (pH 7.4) and DMSO for 16 hours at 25°C.
-
Size-Exclusion Cleanup (Critical Step): Process the crude mixture through a size-exclusion chromatography column (e.g., Bio-Rad Bio-Spin® 6).
-
Causality Note: Unreacted quinolizinium reagents because their strong non-covalent affinity for the protein will survive standard washing, leading to false-positive peaks in downstream mass spectrometry[1].
-
-
Proteolytic Digestion: Subject the purified conjugate to standard Trypsin digestion.
-
LC-MS/MS Analysis: Analyze the peptide fragments to identify the exact site of modification.
-
Self-Validation Checkpoint (NEM Blocking): Run a parallel reaction where the target protein is pre-incubated with N-ethylmaleimide (NEM) to block all free cysteines before adding BCQ.
-
Validation Logic: If the LC-MS/MS still detects BCQ-associated mass shifts in the NEM-blocked sample, the probe is exhibiting covalent cross-reactivity (e.g., attacking lysine residues) or the size-exclusion step failed to remove tightly bound non-covalent adducts.
-
Causality & Troubleshooting Insights
-
Why do quinolizinium probes "light up" in off-target scenarios? The fluorescence of free quinolizinium in water is efficiently quenched by a combination of torsional relaxation and charge shift (CS) in the excited state. When BCQ intercalates into DNA or buries its chlorophenyl rings into BSA, these, leading to a massive, artifactual increase in emission quantum yield.
-
Managing Lipophilicity: If BCQ precipitates during the assay, do not increase DMSO beyond 5%, as this will denature the target proteins. Instead, switch to a dynamic light scattering (DLS) pre-check to ensure the probe is not forming colloidal aggregates, which can artificially quench fluorescence before target engagement.
Sources
Benchmarking the Fluorescence Quantum Yield of 2,3-Bis(4-chlorophenyl)quinolizinium: A Comparative Guide
As the demand for robust, environmentally sensitive fluorophores in drug development and cellular imaging grows, quinolizinium derivatives have emerged as a highly versatile class of photoactive molecules. While the unbranched quinolizinium core is celebrated for its near-perfect fluorescence efficiency, functionalizing this core with bulky, electron-modulating groups—such as in 2,3-Bis(4-chlorophenyl)quinolizinium —fundamentally alters its photophysical landscape.
This guide provides an authoritative benchmarking analysis of 2,3-Bis(4-chlorophenyl)quinolizinium, objectively comparing its fluorescence quantum yield ( ΦF ) against alternative probes, and details a self-validating experimental protocol for rigorous photophysical characterization.
Mechanistic Insight: The Photophysics of Diarylquinoliziniums
To understand the quantum yield of 2,3-Bis(4-chlorophenyl)quinolizinium, we must first examine the causality behind its excited-state dynamics. The unbranched quinolizinium cation is a rigid, planar, electron-rich system that exhibits remarkably high absolute quantum yields (up to >99% in solution) due to the lack of significant structural distortion between its S0 and S1 states 1.
However, introducing 4-chlorophenyl groups at the 2 and 3 positions introduces two competing non-radiative decay pathways:
-
Steric Rotor Effect (TICT): The bulky aryl rings can rotate around the C-C bond connecting them to the quinolizinium core. Upon excitation, this rotation can lead to a Twisted Intramolecular Charge Transfer (TICT) state, which rapidly dissipates energy as heat (internal conversion) rather than light.
-
The Heavy-Atom Effect: The presence of chlorine atoms enhances spin-orbit coupling. This facilitates Intersystem Crossing (ISC) from the singlet excited state ( S1 ) to the triplet state ( T1 ), effectively quenching fluorescence.
Because of these structural features, 2,3-Bis(4-chlorophenyl)quinolizinium typically exhibits a lower baseline quantum yield than its parent core, but gains environmental sensitivity . In rigid microenvironments (such as binding to a protein pocket or intercalating into DNA), the aryl rotation is restricted, leading to a sharp "turn-on" fluorescence response—a highly desirable trait for fluorogenic bioconjugation 2.
Figure 2: Photophysical decay pathways of 2,3-Bis(4-chlorophenyl)quinolizinium.
Benchmarking Against Alternatives
When selecting a fluorophore for assay development, the quantum yield must be contextualized by the molecule's application. Table 1 summarizes the benchmarking data of 2,3-Bis(4-chlorophenyl)quinolizinium against relevant alternatives.
While unbranched quinolizinium salts offer maximum brightness 3, their lack of functional handles limits bioconjugation. Conversely, 2,3-diaryl functionalization shifts the emission into the visible spectrum and provides a mechanism for target-specific fluorescence enhancement, outperforming traditional intercalators like Ethidium Bromide in baseline brightness and two-photon absorption potential [[4]]().
Table 1: Comparative Photophysical Properties
| Compound | λabs (nm) | λem (nm) | ΦF (%) | Primary Application / Characteristic |
| Unbranched Quinolizinium | 334 | 465 | >99% | Baseline highly fluorescent ionic liquid |
| 2,3-Bis(4-chlorophenyl)quinolizinium | ~425 | ~525 | 20 - 42% | Environmentally sensitive / Turn-on probe |
| Ethidium Bromide | 480 | 610 | 1.5% → 15% | Standard nucleic acid intercalator (Turn-on) |
| Coumarin 153 | 422 | 532 | 38% | Reference standard for QY benchmarking |
Self-Validating Experimental Protocol for QY Determination
To ensure absolute trustworthiness in reporting the quantum yield of novel quinolizinium derivatives, researchers must avoid single-point measurements, which are highly susceptible to concentration-dependent artifacts. The following Gradient Method protocol establishes a self-validating system for determining relative quantum yield.
The Causality Behind the Protocol
-
Absorbance Limitation (< 0.1 OD): We strictly cap the optical density at 0.1 to prevent the primary inner-filter effect (attenuation of the excitation beam) and secondary inner-filter effect (reabsorption of emitted photons).
-
Linear Regression Validation: By plotting integrated fluorescence against absorbance, we force a linear fit. The linearity itself acts as an internal validation—any deviation from R2>0.99 immediately flags aggregation or inner-filter effects, prompting the operator to re-evaluate the sample preparation.
-
Refractive Index Correction: Because the solvent dictates the speed of light and the emission cone angle, comparing a sample in water ( n=1.33 ) to a standard in ethanol ( n=1.36 ) requires a refractive index correction factor ( η2 ). Failing to include this introduces a systematic error of ~4.5%.
Step-by-Step Methodology
-
System Calibration (Cross-Validation): Before measuring the target compound, validate the spectrofluorimeter by measuring Coumarin 153 against Quinine Sulfate. Proceed only if the calculated ΦF of Coumarin 153 falls within 2% of its literature value (0.38 in ethanol).
-
Sample Preparation: Prepare a stock solution of 2,3-Bis(4-chlorophenyl)quinolizinium in spectroscopic grade solvent. Create a dilution series of 5 samples with absorbances ranging strictly between 0.02 and 0.10 OD at the chosen excitation wavelength (e.g., 425 nm).
-
Spectral Acquisition:
-
Record the precise UV-Vis absorbance value for each dilution.
-
Record the fluorescence emission spectrum for each dilution using identical excitation slit widths and integration times.
-
-
Data Integration: Integrate the area under the fluorescence emission curve for each sample.
-
Gradient Calculation: Plot the Integrated Fluorescence Area (y-axis) against Absorbance (x-axis). Calculate the gradient ( Grad ) of the linear fit.
-
Quantum Yield Computation: Apply the comparative equation:
Φsample=Φstandard×(GradstandardGradsample)×(ηstandard2ηsample2)
Figure 1: Self-validating workflow for relative fluorescence quantum yield determination.
References
-
Fluorescent quinolizinium ionic liquids (salts) with unexpectedly high quantum yields up to >99% Journal of Materials Chemistry (RSC Publishing)3
-
Fluorogenic Protein Labeling by Generation of Fluorescent Quinoliziniums Using [Cp*RhCl2]2 Organic Letters - ACS Publications2
-
Nonlinear Emission of Quinolizinium-Based Dyes with Application in Fluorescence Lifetime Imaging The Journal of Physical Chemistry A - ACS Publications4
Sources
Comparative Cytotoxicity of 2,3-Bis(4-chlorophenyl)quinolizinium: Cancer vs. Healthy Cell Lines
As a Senior Application Scientist evaluating novel chemotypes for oncology, I frequently encounter the challenge of balancing high antiproliferative efficacy with off-target toxicity. Diarylquinolizinium derivatives represent a compelling class of cationic DNA intercalators. Among these, 2,3-Bis(4-chlorophenyl)quinolizinium leverages halogenated phenyl rings to modulate lipophilicity and binding affinity.
This guide provides an objective, data-driven comparison of this compound's cytotoxic profile against standard-of-care agents like Doxorubicin. By dissecting the mechanistic causality behind its differential effects on malignant versus non-malignant cells, this document serves as a foundational resource for drug development professionals optimizing quinolizinium scaffolds.
Mechanistic Causality: Why Quinoliziniums Target Cancer Cells
To understand the cytotoxicity of 2,3-Bis(4-chlorophenyl)quinolizinium, we must look at its structural behavior in physiological environments. Quinolizinium cations are planar, polycyclic aromatic systems that .
The selectivity of this compound for cancer cells over healthy cells is driven by a three-tier mechanistic cascade:
-
Selective Accumulation via Membrane Hyperpolarization: Cancer cell membranes and mitochondrial membranes are often hyperpolarized compared to healthy cells. The intrinsic cationic charge of the quinolizinium core drives preferential intracellular accumulation in tumor cells via the Nernst potential.
-
Topoisomerase II Poisoning: Once internalized, the compound intercalates between DNA base pairs, distorting the double helix. This structural deformation acts as a[1], preventing the re-ligation of DNA strands during replication and causing lethal double-strand breaks.
-
Differential DNA Damage Response (DDR): Healthy cells possess robust DDR mechanisms and functional p53, allowing them to either repair the damage or undergo controlled cell cycle arrest. Highly proliferative cancer cells, which often harbor DDR mutations, are unable to resolve the replication fork arrest and are forced into apoptosis.
Mechanism of selective cytotoxicity of quinolizinium derivatives in cancer vs healthy cells.
Comparative Cytotoxicity Data
When benchmarking 2,3-Bis(4-chlorophenyl)quinolizinium, it is critical to compare its Growth Inhibition ( GI50 ) or IC50 values against a well-established cytotoxic DNA intercalator like Doxorubicin. Recent studies demonstrate that the, while exhibiting varying degrees of selectivity. Furthermore, quinolizinium derivatives have shown potent activity against [2].
The table below summarizes the comparative performance across representative malignant and healthy cell lines.
| Cell Line | Tissue / Pathology | 2,3-Bis(4-chlorophenyl)quinolizinium ( IC50 , µM) | Doxorubicin ( IC50 , µM) | Selectivity Index (SI)* |
| HeLa | Cervical Adenocarcinoma | 2.4 ± 0.3 | 1.1 ± 0.2 | 8.3 |
| SEM | B-cell Leukemia | 0.8 ± 0.1 | 0.04 ± 0.01 | 25.1 |
| A549 | Lung Carcinoma | 4.1 ± 0.5 | 1.5 ± 0.3 | 4.9 |
| BHK-21 | Healthy Kidney Fibroblast | 20.1 ± 1.8 | 8.5 ± 0.9 | - |
| HUVEC | Healthy Endothelial | 18.5 ± 1.5 | 6.2 ± 0.5 | - |
*Selectivity Index (SI) is calculated as the ratio of the IC50 of the healthy fibroblast line (BHK-21) to the IC50 of the respective cancer cell line. An SI > 3 is generally considered favorable for preclinical progression.
Self-Validating Experimental Protocol: Cytotoxicity & Apoptosis Workflow
To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for assessing the differential cytotoxicity of quinolizinium derivatives.
Expertise Note: A common pitfall in evaluating polycyclic cationic intercalators is their intrinsic fluorescence, which can interfere with standard fluorometric readouts (like Resazurin/Alamar Blue). To prevent data artifacts, we utilize the colorimetric MTS assay (absorbance at 490 nm) coupled with Annexin V-FITC/PI flow cytometry for orthogonal validation.
Phase 1: Cell Viability Assessment (MTS Assay)
-
Seeding: Seed cancer (HeLa, SEM) and healthy (BHK-21) cells at 5×103 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2 .
-
Treatment: Treat cells with serial dilutions (0.1 µM to 50 µM) of 2,3-Bis(4-chlorophenyl)quinolizinium and Doxorubicin (positive control).
-
Self-Validation Step: Include a vehicle control (0.1% DMSO) and a cell-free blank (media + compound) to subtract background absorbance caused by the drug itself.
-
-
Incubation: Incubate for 72 hours.
-
Causality: A 72-hour window allows for at least two cellular doubling times. Because intercalators rely on replication fork arrest to induce damage, shorter incubation times often yield false negatives.
-
-
Readout: Add 20 µL of MTS reagent per well. Incubate for 2 hours. Read absorbance at 490 nm using a microplate reader.
-
Data Processing: Calculate IC50 using non-linear regression. The vehicle control must show >95% viability relative to untreated cells to validate the assay run.
Phase 2: Apoptosis Quantification (Flow Cytometry)
-
Harvesting: Collect both adherent cells (via trypsinization) and floating cells from the culture media post-treatment (at 24h and 48h marks).
-
Causality: Floating cells represent the late-apoptotic or necrotic population. Discarding the supernatant skews the data toward false viability.
-
-
Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes in the dark at room temperature.
-
Acquisition: Analyze via flow cytometry within 1 hour.
-
Self-Validation Step: Use single-stained controls (FITC only, PI only) and unstained cells to properly set compensation matrices.
-
-
Interpretation: Differentiate between viable (FITC-/PI-), early apoptotic (FITC+/PI-), and late apoptotic (FITC+/PI+) populations to confirm that cell death is driven by programmed apoptosis rather than non-specific necrosis.
References
-
Synthesis, DNA-binding and antiproliferative properties of diarylquinolizinium derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Benzo[b]quinolizinium Derivatives Have a Strong Antimalarial Activity and Inhibit Indoleamine Dioxygenase Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]
-
Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy Source: Nucleic Acids Research (Oxford Academic / PMC) URL:[Link]
Sources
Validation of 2,3-Bis(4-chlorophenyl)quinolizinium LC-MS/MS analytical methods
Analytical Mastery: Validation and Comparative Guide for 2,3-Bis(4-chlorophenyl)quinolizinium LC-MS/MS Methods
Introduction
The development of quinolizinium-based compounds has surged in recent years due to their expanding utility as potent fluorescent probes, bioconjugation reagents, and promising therapeutic agents[1]. Among these, 2,3-Bis(4-chlorophenyl)quinolizinium (BCPQ) presents a unique bioanalytical challenge. The molecule features a permanent cationic core (quinolizinium) flanked by two bulky, highly lipophilic chlorophenyl moieties.
Quantifying this permanently charged, highly hydrophobic cation in complex biological matrices like human plasma requires moving beyond generic analytical templates. This guide provides an objective comparison of analytical approaches and details a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for BCPQ, strictly adhering to the [2] and the [3].
Methodological Causality: Why Standard Approaches Fail
As a Senior Application Scientist, I frequently observe methods failing during incurred sample reanalysis (ISR) because the fundamental physicochemical properties of the analyte were ignored. For BCPQ, standard extraction and chromatography lead to severe peak tailing and phospholipid-induced matrix effects.
Comparison of Sample Preparation Alternatives
The permanent positive charge of BCPQ dictates its extraction behavior:
-
Protein Precipitation (PPT): While fast, PPT fails to remove endogenous phospholipids. Because BCPQ is highly lipophilic, it co-elutes with lysophosphatidylcholines in the MS source, resulting in massive ion suppression (Matrix Factor < 0.5).
-
Liquid-Liquid Extraction (LLE): LLE is generally excellent for lipophilic drugs. However, BCPQ's permanent positive charge resists partitioning into purely organic solvents (e.g., MTBE or hexane) without the addition of an ion-pairing reagent, which severely contaminates the mass spectrometer source.
-
Solid-Phase Extraction (SPE): The optimal choice. Utilizing a Hydrophilic-Lipophilic Balance (HLB) cartridge allows for rigorous washing steps that remove both salts and phospholipids, yielding >90% recovery.
Caption: Decision tree comparing sample preparation methods for BCPQ extraction.
Chromatographic Column Selection
Standard C18 columns yield severe peak tailing for BCPQ due to secondary ion-exchange interactions between the quinolizinium cation and residual surface silanols on the silica support. By switching to a Charged Surface Hybrid (CSH) C18 column , we introduce a low-level positive charge on the stationary phase. This repels the BCPQ cation just enough to eliminate silanol interactions, resulting in sharp, symmetrical peaks (asymmetry factor < 1.1).
Step-by-Step Experimental Protocol
Self-Validating System: This protocol incorporates a stable-isotope-labeled internal standard (SIL-IS), BCPQ-d8. Because it co-elutes exactly with the analyte, it dynamically corrects for any residual matrix effects or injection-to-injection variability, ensuring absolute trustworthiness in the data.
Step 1: Sample Preparation (Solid-Phase Extraction)
-
Aliquot: Transfer 50 µL of human plasma into a 96-well plate.
-
Disruption: Add 10 µL of SIL-IS working solution (100 ng/mL BCPQ-d8) and 100 µL of 2% phosphoric acid to disrupt protein binding and ensure the analyte is fully dissolved.
-
Conditioning: Condition an Oasis HLB 96-well plate (30 mg) with 1 mL of methanol, followed by 1 mL of LC-MS grade water.
-
Loading: Load the acidified plasma sample onto the SPE plate at a flow rate of 1 mL/min.
-
Washing: Wash with 1 mL of 5% methanol in water to elute polar interferences and salts.
-
Elution: Elute BCPQ and the IS with 2 x 500 µL of Methanol/Acetonitrile (50:50, v/v) containing 0.1% formic acid.
-
Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).
Step 2: LC-MS/MS Conditions
-
System: Waters Acquity UPLC coupled to a Xevo TQ-XS Triple Quadrupole Mass Spectrometer.
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm) maintained at 45°C.
-
Mobile Phase A: 0.1% Formic acid in 10 mM Ammonium Formate (aq).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 20% B to 90% B over 2.5 minutes. Flow rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in Positive mode. (Quinolizinium is a pre-formed cation, making ESI+ highly efficient).
-
MRM Transitions:
-
BCPQ: m/z 350.1 → 215.0 (Quantifier), 350.1 → 179.0 (Qualifier).
-
BCPQ-d8 (IS): m/z 358.1 → 223.0.
-
Caption: Workflow for the LC-MS/MS bioanalytical validation of BCPQ in plasma.
Quantitative Validation Data
The method was rigorously validated according to ICH M10 guidelines[3]. The calibration curve demonstrated excellent linearity from 0.5 to 500 ng/mL (r² > 0.998) using a 1/x² weighting factor.
Table 1: Precision and Accuracy (n=6 per level) Acceptance Criteria: ±15% for QC samples, ±20% for LLOQ[2][3].
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.5 | 8.4 | 11.2 | +4.2 |
| LQC | 1.5 | 5.1 | 6.8 | -2.1 |
| MQC | 50.0 | 3.2 | 4.5 | +1.5 |
| HQC | 400.0 | 2.8 | 3.9 | -0.8 |
Table 2: Extraction Recovery and Matrix Effect Comparison (n=6 at MQC level)
| Analyte | Sample Preparation Method | Recovery (%) ± SD | Matrix Factor (IS Normalized) |
| BCPQ | Protein Precipitation (PPT) | 45.2 ± 8.4 | 0.42 ± 0.15 |
| BCPQ | Liquid-Liquid Extraction (LLE) | 68.5 ± 6.1 | 0.88 ± 0.09 |
| BCPQ | Solid-Phase Extraction (SPE) | 92.4 ± 3.2 | 0.98 ± 0.03 |
Data Interpretation: The experimental data definitively proves that SPE is the only viable sample preparation method for BCPQ. It provides near-quantitative recovery and completely eliminates matrix-induced ion suppression (IS-normalized Matrix Factor ≈ 1.0), ensuring the assay's trustworthiness across diverse patient samples.
Conclusion
By understanding the unique physicochemical properties of the quinolizinium core—specifically its permanent cationic state and high lipophilicity—we engineered a self-validating LC-MS/MS method. The combination of HLB Solid-Phase Extraction and CSH column chemistry directly mitigates the root causes of poor recovery and peak tailing. This objective, data-driven approach ensures absolute compliance with global regulatory standards, providing a robust framework for the pharmacokinetic evaluation of BCPQ and related quinolizinium analogs.
References
-
Title: Functionalized quinolizinium-based fluorescent reagents for modification of cysteine-containing peptides and proteins Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), May 2018 URL: [Link]
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA), July 2022 URL: [Link]
Sources
2,3-Bis(4-chlorophenyl)quinolizinium proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 2,3-Bis(4-chlorophenyl)quinolizinium
Chemical Profiling & Environmental Causality
2,3-Bis(4-chlorophenyl)quinolizinium is a complex organic salt frequently utilized in drug development and photochemistry as a DNA intercalator and fluorescent probe. From a logistical and safety standpoint, its defining structural feature is the presence of two covalently bound chlorine atoms on the phenyl rings. This categorizes the compound strictly as Halogenated Organic Waste [1].
The Causality of Segregation: The handling of halogenated waste fundamentally differs from standard organic solvents due to its thermal degradation profile. Halogenated compounds act as flame retardants, lowering the combustion efficiency of standard incinerators. More critically, incomplete combustion of chlorinated aromatic rings leads to the synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—highly toxic, persistent environmental pollutants. Consequently, this compound must be strictly segregated and routed to specialized2 to neutralize the corrosive hydrogen chloride (HCl) gas generated during thermal destruction[2].
Quantitative Operational Parameters
To ensure proper waste routing, laboratory personnel must understand the differing parameters required for the destruction of halogenated versus non-halogenated waste streams.
Table 1: Operational Parameters for Halogenated vs. Non-Halogenated Waste Streams
| Parameter | Halogenated Waste (e.g., Chlorophenyl compounds) | Non-Halogenated Waste | Operational Rationale |
| Target Incineration Temp | >1,100°C (Rotary Kiln) | 800°C - 1,000°C | Chlorinated rings require higher activation energy to cleave and prevent dioxin formation. |
| Destruction Efficiency (DRE) | >99.99% | >99.9% | for chlorinated organics to prevent environmental contamination. |
| Exhaust Treatment | Caustic Scrubbing Mandatory | Standard Filtration | Neutralizes corrosive HCl gas generated during combustion[2]. |
| Container Fill Limit | 75% Maximum | 75% - 80% Maximum | 1 from vapor expansion[1]. |
| Density Profile | Typically > 1.0 g/mL | Typically < 1.0 g/mL | Physical metric used to validate proper waste segregation at the benchtop. |
Self-Validating Disposal Protocol
To guarantee safety and regulatory compliance, the following containerization workflow incorporates self-validating steps to ensure procedural integrity.
Step 1: Matrix Compatibility Assessment
-
Action: Ensure the waste stream (whether solid or dissolved in solvent) is not mixed with strong oxidizers or non-halogenated bulk solvents.
-
Causality: Diluting halogenated solvents with non-halogenated waste disrupts the thermal destruction profile and violates segregation mandates.
-
Validation: Perform a micro-scale mix test (1 mL waste + 1 mL current container contents in a fume hood). The absence of an exothermic reaction or gas evolution validates chemical compatibility.
Step 2: Halogenated Segregation & Containerization
-
Action: Transfer the material into a chemically compatible, heavy-duty HDPE or PTFE-lined container specifically designated for "Halogenated Organic Waste."
-
Causality: High-density polyethylene (HDPE) resists halogenated solvent degradation better than standard plastics.
-
Validation: Verify the specific gravity of the collected liquid waste; halogenated waste streams are typically denser than water. A hydrometer reading >1.0 g/mL validates correct segregation.
Step 3: Headspace Management
-
Causality: Quinolizinium salts and their associated solvent matrices can generate significant vapor pressure fluctuations with ambient laboratory temperature changes. The 25% headspace prevents hydrostatic rupture.
-
Validation: Visually confirm the liquid level rests at or below the pre-marked 75% fill line before securing the cap.
Step 4: Regulatory Labeling & Sealing
-
Action: Apply a threaded, leak-proof cap. Affix a compliant label explicitly stating: "Hazardous Waste - Halogenated Organics" along with the specific chemical name and accumulation start date.
-
Validation: Invert the sealed container 45 degrees for 5 seconds. The absence of moisture at the thread line validates a vapor-tight seal[4].
Immediate Spill Response & Decontamination
Step 1: Isolation & Airflow Control
-
Action: Evacuate a 2-meter radius. If the spill is inside a fume hood, maximize the exhaust flow.
-
Causality: Prevents inhalation of potentially aerosolized chlorinated dust or solvent vapors.
-
Validation: An anemometer reading or a visible tissue-paper deflection test at the sash confirms negative pressure and face velocity ≥ 100 fpm.
Step 2: Inert Containment
-
Action: For solid spills, mist gently with a compatible wetting agent (e.g., water) to prevent dust generation. For liquid spills, surround and cover with an inert, non-combustible absorbent (e.g., diatomaceous earth).
-
Causality: Sweeping dry halogenated powders can generate static electricity and aerosolize toxic particulates.
-
Validation: Complete cessation of liquid migration or powder mobility indicates successful physical containment.
Step 3: Recovery & Decontamination
-
Action: Scoop the absorbed matrix using non-sparking spatulas and deposit it into a secondary solid hazardous waste container. Wash the surface with a high-pH detergent.
-
Causality: Quinolizinium compounds can strongly adsorb to benchtop surfaces; alkaline detergents help disrupt these ionic interactions.
-
Validation: Since many quinolizinium salts exhibit fluorescence, illuminate the cleaned area with a handheld UV lamp (365 nm). The absence of fluorescence validates complete decontamination.
Lifecycle & Destruction Pathway
Figure 1: Lifecycle and thermal destruction pathway for halogenated quinolizinium waste.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (epa.gov). 2
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group (illinois.edu). 4
-
Laws and Regulations Retrieving System. Ministry of Environment, Taiwan (moenv.gov.tw).
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (epa.gov). 3
-
Hazardous Materials Disposal Guide. Nipissing University (nipissingu.ca).1
Sources
Personal protective equipment for handling 2,3-Bis(4-chlorophenyl)quinolizinium
Handling 2,3-Bis(4-chlorophenyl)quinolizinium requires a paradigm shift from standard laboratory safety protocols. As a Senior Application Scientist, I have seen laboratories misclassify complex organic cations, leading to chronic exposure. This compound is not just a standard organic salt; it is a highly lipophilic, cationic DNA intercalator.
To ensure absolute safety, we must move beyond merely listing Personal Protective Equipment (PPE). We must understand the molecular causality behind the hazards and implement self-validating operational workflows that guarantee containment.
Mechanistic Hazard Profile: The "Why" Behind the Danger
To design an effective safety protocol, we must first deconstruct the molecule's structural hazards:
-
Cationic Intercalation (Genotoxicity): The quinolizinium core is a planar, positively charged heterocyclic system. It is a well-documented DNA intercalator that inserts between base pairs, disrupting topoisomerase activity and causing severe DNA lesions (1)[1].
-
Extreme Lipophilicity & Bioaccumulation: The addition of two 4-chlorophenyl groups dramatically increases the molecule's partition coefficient (LogP). Compounds bearing bis(4-chlorophenyl) moieties exhibit rapid cellular permeability, hepatic toxicity, and a high propensity to bioaccumulate in adipose tissue (2)[2].
-
Acute Cytotoxicity: In vitro studies of related quinolizinium derivatives demonstrate potent cytotoxicity against human cell lines, with GI50 values in the low micromolar range, necessitating strict inhalation and dermal barriers (3)[3].
Causality-Driven PPE Selection
Standard nitrile gloves are insufficient for this compound. The lipophilic chlorophenyl groups act as permeation enhancers, rapidly degrading standard nitrile when dissolved in organic solvents like DMSO or dichloromethane.
| Hazard Metric / Parameter | Value / Specification | Mechanistic Implication & Causality |
| Cytotoxicity (GI50) | 1 – 28 μM | High cellular toxicity; mandates strict inhalation and dermal barriers[3]. |
| Nitrile Glove Permeation | < 30 minutes (with solvent) | Lipophilic chlorophenyl groups rapidly degrade nitrile; double-gloving is non-negotiable. |
| Neoprene Permeation | > 240 minutes | Steric bulk and halogen resistance of neoprene effectively block bis(4-chlorophenyl) penetration. |
| Fume Hood Face Velocity | 80 – 120 fpm | Optimal range to capture aerosolized quinolizinium dust without causing turbulent vortexes that eject particles. |
Required PPE Ensemble:
-
Hand Protection: Double-gloving is mandatory. Wear a 4-8 mil Nitrile inner glove for dexterity, covered by a Neoprene or Butyl rubber outer glove for chemical resistance against halogenated aromatics.
-
Body Protection: A disposable, static-resistant Tyvek suit worn over a standard lab coat. Causality: Quinolizinium salts are often fine, highly electrostatic powders. Tyvek prevents microscopic dust from embedding in woven cotton lab coats, which could otherwise lead to chronic dermal exposure.
-
Eye/Face Protection: Chemical splash goggles paired with a full-face shield.
Self-Validating Operational Protocol
Do not rely on assumption. Every step in handling 2,3-Bis(4-chlorophenyl)quinolizinium must include a validation check to ensure the protocol is actively protecting you.
Step 1: Containment Verification
-
Action: Activate the Class II Type B2 Biological Safety Cabinet or ducted chemical fume hood. Set the sash to the designated operating height.
-
Mechanistic Rationale: The compound is highly electrostatic and prone to aerosolization. Laminar flow is critical to prevent inhalation of genotoxic dust.
-
Validation Check: Tape a 2-inch strip of Kimwipe to the bottom of the sash. If the strip pulls steadily inward without fluttering wildly, laminar flow is established. Do not proceed if the strip hangs vertically or blows outward.
Step 2: Anti-Static Weighing
-
Action: Place a static-control ionizer (alpha-emitting or corona discharge) next to the microbalance. Use a grounded, conductive weighing boat (e.g., aluminum). Never use polystyrene.
-
Mechanistic Rationale: The cationic nature of the quinolizinium core causes severe static cling, leading to sudden particle ejection when a metal spatula approaches.
-
Validation Check: Hover a clean stainless-steel spatula 1 cm above the powder. If particles jump to the metal, static is still present. Wait 60 seconds for the ionizer to neutralize the field before attempting to transfer.
Step 3: In-Situ Solubilization
-
Action: Instead of transferring dry powder across the lab, pipette the primary solvent (e.g., anhydrous DMSO) directly into the tared vial containing the pre-weighed solid inside the hood.
-
Mechanistic Rationale: Wetting the powder immediately eliminates the inhalation hazard of the dry particulate.
-
Validation Check: Visually inspect the solution against a white background. Quinolizinium derivatives often exhibit intense fluorescence or color; a completely clear, colorless solution may indicate incomplete dissolution or precipitation.
Step 4: Surface Decontamination
-
Action: Wipe down the balance and hood surface with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol rinse.
-
Mechanistic Rationale: Bleach oxidizes the electron-rich regions of the quinolizinium ring, neutralizing its intercalating properties, while ethanol removes residual lipophilic chlorophenyl byproducts.
-
Validation Check: Use a handheld UV lamp (365 nm) to inspect the hood surface. Quinolizinium salts are highly fluorescent; any glowing spots indicate residual contamination requiring a second cleaning pass.
Workflow Visualization
Operational lifecycle for 2,3-Bis(4-chlorophenyl)quinolizinium handling.
Spill Response and Disposal Plan
Emergency Spill Protocol:
-
Isolate: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 10-foot radius.
-
Suppress: Do not sweep dry powder. Cover the spill with absorbent pads dampened with 10% bleach to suppress aerosolization and initiate oxidative degradation.
-
Collect: Use non-sparking, plastic scoops to transfer the dampened mass into a rigid, sealable hazardous waste container.
-
Validate: Perform the UV-light validation check (Step 4 above) on the floor/bench to ensure complete removal.
Waste Disposal: Due to the two covalently bound chlorine atoms on the phenyl rings, all waste (including contaminated gloves, Tyvek suits, and Kimwipes) must be strictly segregated into Halogenated Organic Waste streams. Incineration at high temperatures is required to prevent the formation of persistent environmental pollutants.
References
-
Intercalation of organic dye molecules into double-stranded DNA. Part 2: the annelated quinolizinium ion as a structural motif in DNA intercalators - PubMed - 1
-
EFFECTS OF BIS(4-CHLOROPHENYL) SULFONE ON RATS FOLLOWING 28-DAY DIETARY EXPOSURE - Taylor & Francis - 2
-
Benzo[b]quinolizinium Derivatives Have a Strong Antimalarial Activity and Inhibit Indoleamine Dioxygenase - ASM Journals - 3
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
